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  • Product: (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride
  • CAS: 1204705-08-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural characterization, physicochemical dynamics, and application workflows. Executive Summary (S)-2-Amino-2-(p-tol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural characterization, physicochemical dynamics, and application workflows.

Executive Summary

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-4-Methylphenylglycine hydrochloride) is a highly specialized chiral non-natural amino acid derivative. Characterized by its amphoteric backbone and lipophilic p-tolyl side chain, this compound serves as a critical synthetic intermediate in modern medicinal chemistry. It is prominently utilized in the design of phenylalanine ammonia-lyase (PAL) inhibitors [1] and the synthesis of 1,3,4-thiadiazole derivatives, which are potent inhibitors of glutaminase (GLS1) exhibiting significant anti-cancer activity [2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical implications, and field-proven protocols for its handling and synthetic application.

Structural & Physicochemical Profiling

Molecular Identity and Data Presentation

The physicochemical behavior of (S)-2-Amino-2-(p-tolyl)acetic acid is heavily influenced by its salt form. The hydrochloride salt is the preferred form for commercial and synthetic applications due to its enhanced stability and solubility profile.

Table 1: Key Physicochemical Properties

PropertyDescription / Value
Chemical Name (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride
Synonyms S-4-Methylphenylglycine HCl; (S)-α-Amino-4-methylbenzeneacetic acid HCl
CAS Number 1204705-08-7 (HCl Salt) [5]; 119615-71-3 (Free Base) [3]
Molecular Formula C₉H₁₂ClNO₂ (HCl Salt)
Molecular Weight 201.65 g/mol (HCl Salt) [5]; 165.19 g/mol (Free Base) [4]
Stereochemistry (S)-configuration at the α-carbon (Cahn-Ingold-Prelog rules) [3]
Appearance White to off-white solid [2, 4]
Solubility Soluble in polar solvents (Methanol, DMSO, Water); Sparingly soluble in Acetonitrile[1, 4]
Stereochemistry & Conformational Dynamics

The molecule possesses a single chiral center at the alpha-carbon. According to Cahn-Ingold-Prelog priority rules, the carboxyl group takes precedence over the amino group, defining the absolute (S)-configuration [3]. The presence of the bulky p-tolyl (4-methylphenyl) substituent introduces significant steric hindrance. This steric bulk restricts rotation around the C-N bond connecting the aromatic ring to the amino acid backbone, forcing the molecule into stable conformations that minimize repulsion between the aromatic ring and the carboxylate moiety [3].

Causality in Salt Selection: The free base form of phenylglycine derivatives is prone to intermolecular auto-condensation, leading to the formation of diketopiperazines. By utilizing the hydrochloride salt , the alpha-amino group is fully protonated ( −NH3+​ ). This protonation eliminates the nucleophilicity of the nitrogen, effectively halting auto-condensation and preserving the enantiomeric integrity of the (S)-isomer during long-term storage.

Chemical Reactivity & Synthetic Utility

The primary value of (S)-2-Amino-2-(p-tolyl)acetic acid lies in its role as a chiral building block. The electron-donating methyl group on the para-position of the phenyl ring increases the electron density of the aromatic system, slightly altering the pKa of the adjacent functional groups compared to unsubstituted phenylglycine.

In oncology drug development, this intermediate is crucial for optimizing azide skeletons and synthesizing 1,3,4-thiadiazole compounds. These compounds act as targeted inhibitors of Glutaminase (GLS1), an enzyme that cancer cells rely on for glutamine metabolism (tumor starvation strategy) [2].

G N1 (S)-2-Amino-2-(p-tolyl)acetic acid (Intermediate) N2 Azide Skeleton Optimization & Cyclization N1->N2 Synthetic Pathway N3 1,3,4-Thiadiazole Compound (Active Agent) N2->N3 N4 Glutaminase (GLS1) Inhibition N3->N4 Target Binding N5 Decreased Glutamate & TCA Cycle Flux N4->N5 Metabolic Effect N6 Anti-Cancer Activity (Tumor Starvation) N5->N6

Pathway: Synthesis of 1,3,4-thiadiazole from the intermediate and its GLS1 inhibitory mechanism.

Experimental Protocols

To ensure scientific integrity, the following protocols detail both the analytical validation of the compound and its application in synthesis.

Protocol 1: Analytical Validation of Enantiomeric Purity (Chiral HPLC)

Self-Validating System: This protocol mandates the use of a racemic standard (CAS 21911-69-3) [3] prior to sample analysis to prove the column's resolving power.

  • Sample Preparation: Dissolve 1 mg of (S)-2-Amino-2-(p-tolyl)acetic acid HCl in 1 mL of HPLC-grade Methanol.

  • System Suitability (The Validation Step): Inject a 1 mg/mL solution of the racemic mixture. Ensure baseline resolution (Rs > 1.5) between the (R) and (S) peaks.

  • Column Selection: Use an immobilized polysaccharide-based chiral column (e.g., Daicel Chiralpak IG, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).

    • Causality Note: TFA is strictly required in the mobile phase. Because the analyte contains a carboxylic acid, the acidic modifier suppresses ionization, keeping the molecule in a neutral state. This prevents peak tailing and ensures sharp, quantifiable peaks.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Analysis: Inject the (S)-enantiomer sample. Calculate the Enantiomeric Excess (ee%) based on the area under the curve (AUC).

Workflow S1 Sample Prep: Dissolve in Mobile Phase S2 Chiral HPLC Injection (Daicel Chiralpak) S1->S2 S4 Enantiomeric Excess (ee%) Calculation S2->S4 S3 Racemic Standard Run (Validation) S3->S2 System Suitability

Chiral HPLC workflow for validating the enantiomeric purity of the (S)-isomer.

Protocol 2: Amide Coupling for Thiadiazole Precursor Synthesis

When synthesizing 1,3,4-thiadiazole derivatives, the carboxylic acid of the intermediate must first be coupled to a thiosemicarbazide.

  • Neutralization: Suspend 1.0 eq of (S)-2-Amino-2-(p-tolyl)acetic acid HCl in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Activation: Add 1.1 eq of HATU to the mixture at 0°C.

    • Causality Note: HATU is chosen over standard EDC/NHS coupling because phenylglycine derivatives are notoriously prone to epimerization (racemization) at the alpha-carbon during activation. HATU provides rapid kinetics and forms a highly reactive HOAt ester, minimizing the time the chiral center spends in a vulnerable enolizable state.

  • Coupling: Introduce 1.0 eq of the target thiosemicarbazide derivative. Stir at room temperature for 4 hours under an argon atmosphere.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, and purify via flash chromatography.

Handling, Storage, and Stability

To maintain chemical and stereochemical integrity, strict storage protocols must be adhered to:

  • Temperature: Store the powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years) [2].

  • Solvent Stability: If prepared as a stock solution (e.g., in DMSO), it is stable for 6 months at -80°C or 1 month at -20°C [2].

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon) [5]. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to caking and accelerated degradation.

References

Exploratory

Crystal Structure Analysis of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride: A Comprehensive Technical Guide

Scientific Context & Rationale (S)-2-Amino-2-(p-tolyl)acetic acid, commonly referred to as (S)-p-tolylglycine, is a highly valuable chiral non-proteinogenic amino acid. It serves as a critical synthetic intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

(S)-2-Amino-2-(p-tolyl)acetic acid, commonly referred to as (S)-p-tolylglycine, is a highly valuable chiral non-proteinogenic amino acid. It serves as a critical synthetic intermediate in the development of 1,3,4-thiadiazole anti-cancer agents 1 and in the optimization of first-in-class selective small-molecule agonists for the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2) 2.

In solid-state chemistry and drug development, analyzing the free zwitterionic form of amino acids often presents crystallographic challenges due to poor solubility and complex polymorphic behavior. Converting the compound into its hydrochloride salt protonates the amine, breaking the zwitterionic network. This conversion facilitates the growth of high-quality single crystals and introduces a heavy anomalous scatterer (the chloride ion), which is strictly required for the unambiguous determination of the absolute stereochemical configuration via X-ray crystallography.

Experimental Methodology: Crystallogenesis

The fundamental prerequisite for single-crystal X-ray diffraction (SCXRD) is a pristine, untwinned crystal. The following self-validating protocol is designed to thermodynamically favor the ordered crystal lattice over kinetic precipitation.

Protocol 1: Growth of Diffraction-Quality Single Crystals
  • Solvent Selection & Dissolution: Weigh 50.0 mg of enantiopure (S)-2-Amino-2-(p-tolyl)acetic acid (purity >98%) into a clean 5 mL glass vial. Add 2.0 mL of anhydrous methanol.

    • Causality: Methanol provides optimal solubility for the precursor while maintaining a low boiling point for subsequent evaporation.

  • In Situ Salt Formation: Slowly add 1.05 molar equivalents of 1.2 M HCl in absolute ethanol dropwise while stirring at 300 rpm.

    • Causality: The addition of ethanolic HCl protonates the amine. Avoiding aqueous HCl prevents the introduction of excess water, which can lead to hydrate formation or "oiling out" (liquid-liquid phase separation).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a crystallization vial.

    • Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which frequently causes twinned or polycrystalline clusters.

  • Controlled Evaporation: Puncture the cap of the vial with a single needle hole (18G) and place it in a vibration-free incubator set to 4 °C.

    • Causality: A single hole restricts the vapor diffusion rate, ensuring a slow approach to supersaturation. The low temperature reduces molecular kinetic energy, favoring the thermodynamically stable single-crystal lattice.

  • Harvesting: After 7–14 days, harvest the resulting colorless prismatic crystals directly into a drop of perfluoropolyether (e.g., Fomblin) oil.

    • Causality: The inert oil protects the highly hygroscopic salt from atmospheric moisture and prevents the loss of any potential volatile solvent of crystallization before flash-cooling.

X-Ray Crystallography & Structural Elucidation

Once a high-quality crystal is isolated, the structural elucidation follows a rigorous computational and physical workflow.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Data Reduction (Integration & Scaling) N2->N3 N4 4. Structure Solution (Intrinsic Phasing) N3->N4 N5 5. Refinement (Least-Squares on F²) N4->N5 N6 6. Absolute Structure (Flack Parameter) N5->N6

Fig 1. Step-by-step X-ray crystallographic workflow for structural elucidation.

Protocol 2: SCXRD Data Collection and Processing
  • Mounting & Flash-Cooling: Mount a crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop and transfer it immediately to the diffractometer goniometer head in a 100 K nitrogen cold stream.

    • Causality: Flash-cooling minimizes atomic thermal displacement parameters (B-factors), significantly improving high-angle diffraction intensities and the overall signal-to-noise ratio.

  • Data Acquisition: Collect data using a microfocus Mo K α radiation source ( λ=0.71073 Å).

    • Causality: While Cu K α is often preferred for light-atom structures, the presence of the heavier chloride ion ( Z=17 ) provides sufficient anomalous dispersion ( Δf′′≈0.16 ) to reliably determine the Flack parameter using Mo K α radiation, while simultaneously minimizing absorption errors.

  • Integration & Scaling: Integrate the frames using APEX3/SAINT, applying a multi-scan absorption correction (SADABS).

    • Causality: Absorption correction is critical to account for the non-spherical shape of the crystal and the moderate absorption of X-rays by the chloride ion, ensuring accurate structure factors ( F2 ).

Crystallographic Data & Structural Geometry

Enantiopure chiral amino acid hydrochlorides predictably crystallize in non-centrosymmetric space groups, most commonly the orthorhombic P21​21​21​ or monoclinic P21​ . By benchmarking against the isostructural D-phenylglycine hydrochloride 3, we can accurately project the crystallographic parameters of the p-tolyl derivative. The addition of the para-methyl group primarily elongates the unit cell along the axis parallel to the substituent.

Quantitative Data Summary
Crystallographic ParameterPhenylglycine HCl (Empirical Benchmark)(S)-2-Amino-2-(p-tolyl)acetic acid HCl (Expected)
Chemical Formula C8H10ClNO2C9H12ClNO2
Formula Weight 187.62 g/mol 201.65 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P21​21​21​ P21​21​21​
a-axis 5.437 Å~ 5.5 - 5.7 Å
b-axis 7.257 Å~ 7.3 - 7.5 Å
c-axis 22.773 Å~ 24.0 - 24.5 Å (Elongated by p-methyl)
Z (Molecules/cell) 44
Absolute Structure Flack parameter validationFlack parameter validation
Hydrogen Bonding Network Logic

The structural integrity of the crystal lattice is dictated by a robust three-dimensional hydrogen-bonding network. The protonated ammonium group ( −NH3+​ ) acts as a strong triple hydrogen-bond donor, interacting with the chloride anion ( Cl− ) and the carbonyl oxygen ( C=O ) of adjacent molecules. This network prevents the spontaneous formation of diastereomeric isotopomers or conglomerates during crystallization 4.

HBond NH3 Ammonium (-NH3+) Cl Chloride Ion (Cl-) NH3->Cl N-H···Cl CO Carbonyl (C=O) NH3->CO N-H···O COOH Carboxyl (-COOH) COOH->Cl O-H···Cl

Fig 2. Primary hydrogen bonding network stabilizing the crystal lattice.

Conclusion

The crystallographic analysis of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride relies heavily on the controlled disruption of its zwitterionic state via salt formation. By leveraging the anomalous scattering of the chloride ion and the predictable hydrogen-bonding motifs of the P21​21​21​ space group, researchers can definitively assign the (S)-absolute configuration. A Flack parameter approaching zero (with a low standard uncertainty) serves as the ultimate self-validating proof of enantiomeric purity, critical for downstream API synthesis.

References

  • MedChemExpress. "2-Amino-2-(p-tolyl)acetic acid." MedChemExpress Compound Database.
  • ACS Publications. "Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2." Journal of Medicinal Chemistry.
  • Ravichandran, S., Dattagupta, J. K., & Chakrabarti, C. (1998). "D-Phenylglycine Hydrochloride." Acta Crystallographica Section C.
  • Kawasaki, T., et al. (2021). "Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers." PMC / Journal of the American Chemical Society.

Sources

Foundational

Spectroscopic Characterization of (S)-2-Amino-2-(p-tolyl)acetic acid HCl

An In-Depth Technical Guide for Structural Elucidation Executive Summary & Scope (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (CAS: 1204705-08-7), frequently referred to as (S)-p-Tolylglycine HCl or S-4-Methylphenylg...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Elucidation

Executive Summary & Scope

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (CAS: 1204705-08-7), frequently referred to as (S)-p-Tolylglycine HCl or S-4-Methylphenylglycine hydrochloride, is a highly valuable non-natural chiral amino acid derivative[1]. In modern drug development, it serves as a critical chiral building block in the synthesis of semi-synthetic beta-lactam antibiotics, peptide-based therapeutics, and 1,3,4-thiadiazole compounds which exhibit potential anti-cancer and glutaminase (GLS1) inhibitory activities[2].

Because stereochemical and structural integrity directly dictate the pharmacological efficacy of its downstream active pharmaceutical ingredients (APIs), rigorous, orthogonal spectroscopic characterization is non-negotiable. As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will dissect the causality behind each analytical choice, ensuring that every protocol functions as a self-validating system to guarantee absolute data confidence.

Analytical Workflow Architecture

To prevent analytical bias, the characterization of (S)-2-Amino-2-(p-tolyl)acetic acid HCl requires an orthogonal approach. We utilize NMR for atomic backbone mapping, FTIR for functional group confirmation, High-Resolution Mass Spectrometry (HRMS) for molecular weight and fragmentation profiling, and Chiroptical techniques to validate the (S)-enantiomer.

Workflow Start Sample: (S)-2-Amino-2-(p-tolyl)acetic acid HCl Prep Sample Preparation & Aliquoting Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS Mass Spectrometry (ESI-TOF MS) Prep->MS IR FTIR Spectroscopy (ATR Mode) Prep->IR Chiral Chiroptical Analysis (Polarimetry) Prep->Chiral Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data Chiral->Data

Analytical workflow for the orthogonal spectroscopic characterization of (S)-p-Tolylglycine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: The choice of deuterated solvent is the most critical variable in amino acid NMR. For (S)-2-Amino-2-(p-tolyl)acetic acid HCl, we utilize Deuterium Oxide (D₂O) for primary backbone elucidation. The rapid deuterium exchange of the −NH3+​ and −COOH protons in D₂O eliminates their broad, quadrupolar-relaxed signals. This prevents spectral overlap and allows for the pristine observation of the isolated alpha-proton ( α -CH), which appears as a sharp singlet due to the lack of adjacent aliphatic protons.

Conversely, to confirm the integrity of the hydrochloride salt state, a secondary spectrum in DMSO-d₆ is required. In anhydrous DMSO-d₆, proton exchange is drastically slowed, allowing the −NH3+​ protons to be observed as a distinct, broad integration of 3H around δ 8.5–9.0 ppm.

Self-Validating Protocol: High-Resolution 1H and 13C NMR
  • Sample Preparation & Internal Calibration : Dissolve 15 mg of the analyte in 0.6 mL of D₂O (for ¹H) or 50 mg in 0.6 mL of D₂O (for ¹³C). Add 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard. Self-Validation Check: The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter; particulates cause localized magnetic field inhomogeneities, leading to line broadening and loss of resolution.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the D₂O deuterium signal. Automatically tune and match the probe (ATMA) and shim the Z-axis (TopShim) until the lock level is stable.

  • Acquisition :

    • ¹H-NMR : Execute a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds to ensure full longitudinal relaxation, and a spectral width of 15 ppm.

    • ¹³C-NMR : Execute a proton-decoupled sequence (e.g., zgpg30) with 1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm.

  • Processing : Apply a 0.3 Hz exponential window function for ¹H and 1.0 Hz for ¹³C to optimize the signal-to-noise ratio without sacrificing resolution. Reference the TSP peak precisely to 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Insights: FTIR provides definitive proof of the compound's functional groups and its specific salt form. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. Amino acid hydrochlorides are highly hygroscopic; the mechanical grinding required for KBr pellets introduces atmospheric moisture, which produces a massive -OH stretch that obscures the critical −NH3+​ stretching region (3200–2800 cm⁻¹).

Furthermore, the salt form dictates the carbonyl frequency. A zwitterionic free base exhibits a carboxylate ( −COO− ) asymmetric stretch around 1580–1600 cm⁻¹. Because this compound is an HCl salt, the carboxylic acid is fully protonated ( −COOH ), shifting the C=O stretch to a much higher frequency (~1735 cm⁻¹).

Self-Validating Protocol: ATR-FTIR
  • Background Validation : Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The baseline must be flat with no residual organic peaks. If a peak at 2920 cm⁻¹ (aliphatic C-H from skin oils) is present, reclean the crystal.

  • Sample Application : Place ~2 mg of the crystalline powder directly onto the diamond sensor. Lower the anvil to apply uniform pressure, ensuring intimate contact between the crystal and the sample.

  • Acquisition & Verification : Collect 32 scans from 4000 to 400 cm⁻¹. Confirm the presence of the ~1735 cm⁻¹ C=O stretch and the ~1515 cm⁻¹ aromatic C=C stretch.

Mass Spectrometry (LC-ESI-TOF MS)

Fragmentation Causality: Electrospray Ionization (ESI) in positive mode is the gold standard for amino acid salts. The soft ionization process preserves the intact protonated molecular ion [M+H]+ . By applying targeted Collision-Induced Dissociation (CID), we force the molecule down specific thermodynamic fragmentation pathways. The loss of ammonia ( −NH3​ , 17 Da) and formic acid ( −HCOOH , 46 Da) are hallmark cleavages for α -amino acids, yielding stable tropylium or substituted tolyl derivatives.

Fragmentation M_plus [M+H]+ m/z 166.08 Loss_H2O [M+H - H2O]+ m/z 148.07 M_plus->Loss_H2O -H2O Loss_COOH [M+H - HCOOH]+ m/z 120.08 (Tolyl derivative) M_plus->Loss_COOH -HCOOH Loss_NH3 [M+H - NH3]+ m/z 149.06 M_plus->Loss_NH3 -NH3

ESI-MS/MS positive ion fragmentation pathways for (S)-2-Amino-2-(p-tolyl)acetic acid.

Self-Validating Protocol: ESI-HRMS
  • Sample Prep : Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation prior to aerosolization.

  • Mass Calibration (Self-Validating) : Utilize a dual-spray source to simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771). The software must continuously correct the mass axis against this standard to guarantee mass accuracy within < 5 ppm.

  • Acquisition : Operate in ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C. Apply a collision energy ramp of 15–25 eV to capture both the precursor ion and its product fragments.

Chiroptical Analysis (Stereochemical Validation)

Because (S)-2-Amino-2-(p-tolyl)acetic acid is a chiral entity, mass and connectivity alone are insufficient. The (S)-enantiomer must be validated via specific rotation.

Protocol: Polarimetry
  • Preparation : Accurately weigh 1.000 g of the dried sample and dissolve it in exactly 100.0 mL of 1M HCl to create a c=1.0 solution.

  • Measurement : Rinse a 100 mm polarimeter cell with the blank solvent (1M HCl) and zero the instrument at 20°C using the Sodium D-line (589 nm).

  • Validation : Introduce the sample solution. The specific rotation [α]D20​ for the pure (S)-enantiomer will yield a strongly positive value, confirming the L-configuration of the amino acid derivative.

Quantitative Data Synthesis

The following table consolidates the expected spectroscopic parameters for (S)-2-Amino-2-(p-tolyl)acetic acid HCl, serving as a rapid reference for quality control and structural verification.

Analytical TechniqueParameter / AssignmentExpected Value / ObservationStructural Significance
¹H NMR (400 MHz, D₂O) δ 7.40 (d, J = 8.1 Hz, 2H)Aromatic protons (ortho to methyl)Confirms para-substitution pattern
δ 7.32 (d, J = 8.1 Hz, 2H)Aromatic protons (meta to methyl)Confirms para-substitution pattern
δ 5.15 (s, 1H) α -CH protonIsolated chiral center
δ 2.35 (s, 3H)Ar-CH₃ protonsPresence of the p-tolyl group
¹³C NMR (100 MHz, D₂O) δ 171.5Carbonyl CarbonCarboxylic acid backbone
δ 140.2, 129.8, 129.5, 128.0Aromatic Carbonsp-Tolyl ring framework
δ 56.2 α -CarbonAmino acid chiral center
δ 20.5Methyl CarbonAr-CH₃
FTIR (ATR) ~1735 cm⁻¹Strong, sharp peakProtonated C=O stretch (HCl salt)
3200–2800 cm⁻¹Broad, intense band −NH3+​ stretching
HRMS (ESI+) m/z 166.086 [M+H]+ Exact mass of protonated free base
m/z 120.08 [M+H−HCOOH]+ Major MS/MS fragment
References
  • MedChemExpress. "s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1". MedChemExpress.com.
  • AiFChem. "1204705-08-7 | (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride". AiFChem.com.

Sources

Exploratory

Mechanism of Action of (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride Derivatives: A Technical Guide

Executive Summary (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (CAS 13227-01-5) is a non-proteinogenic α-amino acid that serves as a highly privileged chiral building block in modern medicinal chemistry 1. While the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (CAS 13227-01-5) is a non-proteinogenic α-amino acid that serves as a highly privileged chiral building block in modern medicinal chemistry 1. While the compound itself is a synthetic intermediate, its downstream derivatives exhibit profound pharmacological activities. By leveraging its unique arylglycine scaffold, researchers primarily synthesize 1,3,4-thiadiazole compounds that act as potent allosteric inhibitors of Glutaminase 1 (GLS1) in oncology 2, as well as competitive inhibitors of Phenylalanine Ammonia-Lyase (PAL) in agricultural and microbial biochemistry 3.

This whitepaper dissects the dual mechanisms of action of these derivatives, the structural causality behind their efficacy, and the rigorous experimental protocols required to synthesize and validate them.

Structural Rationale: The Privileged p-Tolyl Arylglycine Scaffold

The efficacy of drugs derived from (S)-2-Amino-2-(p-tolyl)acetic acid relies heavily on its specific structural topography:

  • The p-Tolyl Group: The addition of a methyl group at the para position of the phenyl ring increases the lipophilicity (LogP) of the molecule compared to standard phenylglycine. This allows the derivative to tightly pack into hydrophobic sub-pockets of target enzymes (such as the dimer-dimer interface of GLS1) via enhanced Van der Waals interactions.

  • (S)-Stereocenter: The strict (S)-enantiomeric configuration ensures precise spatial orientation. In allosteric binding, chirality dictates whether the hydrogen-bond donors/acceptors of the derivative align with the target protein's backbone.

  • Truncated Carbon Backbone: As a glycine derivative (rather than an alanine derivative like phenylalanine), it lacks the β-carbon necessary for certain enzymatic elimination reactions, making it an ideal "dead-end" competitive inhibitor for lyase enzymes 3.

Primary Mechanism: Allosteric Inhibition of Glutaminase 1 (GLS1)

The Metabolic Dependency of Tumors (Glutaminolysis)

Aggressive solid tumors (such as triple-negative breast cancer and non-small cell lung cancer) exhibit "glutamine addiction." To sustain rapid proliferation, they reprogram their metabolism to rely on glutaminolysis, where the enzyme Glutaminase 1 (GLS1) hydrolyzes intracellular glutamine into glutamate and ammonia 4. The glutamate is subsequently converted to α-ketoglutarate to fuel the TCA cycle (anaplerosis).

1,3,4-Thiadiazole Derivatives as GLS1 Inhibitors

(S)-2-Amino-2-(p-tolyl)acetic acid is a critical intermediate in the synthesis of 1,3,4-thiadiazole compounds, which are potent, selective inhibitors of the Kidney-type Glutaminase (KGA) and Glutaminase C (GAC) splice variants of GLS1 1.

Mechanism of Action: Unlike early glutamine analogs (e.g., DON) that competitively bind the active site and cause severe off-target toxicity, 1,3,4-thiadiazole derivatives function via allosteric inhibition 5.

  • The thiadiazole core intercalates at the dimer-dimer interface of the GLS1 tetramer.

  • The p-tolyl side chain extends into a deep hydrophobic pocket, anchoring the molecule.

  • This binding physically locks the GLS1 tetramer in an inactive, non-functional conformation, halting the production of glutamate and starving the tumor cell of TCA cycle intermediates 4.

GLS1_Pathway Gln Glutamine (Tumor Microenvironment) Transporter SLC1A5 Transporter Gln->Transporter Gln_int Intracellular Glutamine Transporter->Gln_int Glu Glutamate Gln_int->Glu Hydrolysis GLS1 GLS1 Tetramer (Active) GLS1->Gln_int TCA TCA Cycle (Anaplerosis) Glu->TCA GLUD1 / Transaminases Inhibitor 1,3,4-Thiadiazole Derivative Inhibitor->GLS1 Allosteric Blockade

Fig 1. Glutaminolysis pathway and allosteric inhibition of GLS1 by thiadiazole derivatives.

Secondary Mechanism: Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL)

In agricultural chemistry and microbial research, derivatives of (S)-2-Amino-2-(p-tolyl)acetic acid are utilized as inhibitors of Phenylalanine Ammonia-Lyase (PAL) 3. PAL is the gateway enzyme of the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid.

Mechanism of Action: Because the p-tolyl arylglycine scaffold structurally mimics L-phenylalanine, it acts as a competitive inhibitor at the PAL active site. However, because the arylglycine backbone is missing the β-carbon present in phenylalanine, the enzyme cannot execute the anti-periplanar elimination of ammonia. The derivative becomes trapped in the active site, forming a dead-end complex that shuts down the synthesis of downstream secondary metabolites (e.g., lignins, flavonoids).

PAL_Inhibition PAL Phenylalanine Ammonia-Lyase (PAL Active Site) Product trans-Cinnamic Acid + Ammonia PAL->Product Deamination DeadEnd Dead-End Complex (No Elimination) PAL->DeadEnd Trapped State Substrate L-Phenylalanine (Natural Substrate) Substrate->PAL Binds Inhibitor Arylglycine Derivative (p-Tolyl Analog) Inhibitor->PAL Competitive Binding

Fig 2. Competitive inhibition of PAL by p-tolyl arylglycine derivatives forming a dead-end complex.

Quantitative Pharmacological Data

The following table summarizes the comparative enzymatic inhibition profiles of standard therapeutic agents versus derivatives synthesized from the (S)-2-Amino-2-(p-tolyl)acetic acid scaffold.

Compound Class / NameTarget EnzymeMechanism of ActionIC₅₀ / Kᵢ RangeApplication / Status
DON (6-Diazo-5-oxo-L-norleucine) GLS1 / GLS2Competitive (Active Site)~1 mMHigh toxicity; Research only
BPTES GLS1 (KGA/GAC)Allosteric (Dimer Interface)0.16 μMResearch Standard [[6]]()
CB-839 (Telaglenastat) GLS1 (KGA/GAC)Allosteric (Dimer Interface)< 50 nMClinical Trials (Oncology)
1,3,4-Thiadiazole Derivatives GLS1 (KGA/GAC)Allosteric (Dimer Interface)30 nM - 100 nMPreclinical Lead Optimization 5
Arylglycine Analogs PALCompetitive (Active Site)1.5 - 5.0 μMAgrochemical Research 3

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Stereoretentive Synthesis of 1,3,4-Thiadiazole Derivatives

Objective: Synthesize the active 1,3,4-thiadiazole inhibitor while preserving the critical (S)-stereocenter of the p-tolyl acetic acid precursor.

  • Amide Coupling: Dissolve (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the hydrochloride salt.

    • Causality: Neutralization is required to free the amine for coupling.

  • Activation: Add HATU (1.2 eq) at 0°C.

    • Causality: HATU is chosen specifically over EDC/NHS because it minimizes racemization of the sensitive α-chiral center, ensuring the final drug maintains its (S)-conformation for optimal enzyme binding.

  • Thiosemicarbazide Addition: Introduce the targeted thiosemicarbazide derivative (1.1 eq) and stir at room temperature for 12 hours.

  • Dehydrative Cyclization: Isolate the intermediate, dissolve in POCl₃, and reflux at 90°C for 4 hours.

    • Causality: POCl₃ acts as both a solvent and a powerful dehydrating agent, forcing the closure of the linear intermediate into the rigid, aromatic 1,3,4-thiadiazole ring required for π-π stacking in the GLS1 allosteric pocket 5.

  • Validation: Quench over ice, extract with EtOAc, and verify enantiomeric excess (ee > 98%) using Chiral HPLC.

Coupled Fluorometric GLS1 Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized thiadiazole derivative against recombinant human GLS1.

  • Enzyme Preparation: Incubate recombinant human GLS1 (GAC variant) in assay buffer (50 mM Tris-HCl, 0.1 mM EDTA, 150 mM K₂HPO₄, pH 7.4) at 37°C.

    • Causality: High phosphate concentration (150 mM) is strictly required because KGA/GAC variants are phosphate-activated enzymes; without it, baseline activity is negligible.

  • Inhibitor Incubation: Add the 1,3,4-thiadiazole derivative (serial dilutions from 10 μM to 0.1 nM in DMSO) and incubate for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 mM L-Glutamine.

  • Coupled Detection System: Because glutamate is optically transparent, transfer the reaction aliquot to a secondary detection mix containing Glutamate Oxidase, Horseradish Peroxidase (HRP), and Amplex Red.

    • Causality: Glutamate Oxidase converts the generated glutamate into α-ketoglutarate and H₂O₂. HRP uses the H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin (Ex/Em = 530/590 nm), creating a direct, highly sensitive correlation between fluorescence and GLS1 activity.

  • Self-Validation: Run a "No-GLS1" negative control to ensure background glutamine hydrolysis or ambient H₂O₂ is not generating false-positive fluorescence.

References

  • MedChemExpress: 2-Amino-2-(p-tolyl)acetic acid | Thiadiazole Intermediate. Retrieved from 1

  • Cayman Chemical: 2-Amino-2-(p-tolyl)acetic Acid Product Information. Retrieved from 3

  • MedChemExpress: Glutaminase-IN-1 | Allosteric Inhibitor. Retrieved from 2

  • AbMole BioScience: 2-Amino-2-(p-tolyl)acetic acid | CAS 13227-01-5. Retrieved from 6

  • National Institutes of Health (PMC): Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold. Retrieved from [[5]]()

  • Journal of Medicinal Chemistry (ACS): Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series. Retrieved from 4

Sources

Foundational

An In-Depth Technical Guide to the Chiral Non-Natural Amino Acid: (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Introduction: The Strategic Value of Non-Natural Amino Acids in Modern Drug Discovery In the landscape of peptide-based therapeutics and medicinal chemistry, the twenty proteinogenic amino acids represent a powerful but...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and medicinal chemistry, the twenty proteinogenic amino acids represent a powerful but fundamentally limited alphabet. To overcome inherent challenges in drug development, such as poor metabolic stability and constrained structural diversity, researchers are increasingly turning to non-natural (or non-canonical) amino acids (ncAAs).[1][2] These custom-designed building blocks serve as powerful tools to engineer novel biological functions, enhance pharmacokinetic profiles, and generate peptidomimetics with superior therapeutic properties.[3][4][5]

(S)-2-Amino-2-(p-tolyl)acetic acid, a chiral α-arylglycine, is a prominent member of this class. Its hydrochloride salt is a stable, crystalline solid, making it a convenient and versatile building block for synthetic applications. The presence of the p-tolyl group provides a rigid, aromatic side chain that can be used to enforce specific peptide conformations, modulate receptor binding interactions, and increase resistance to enzymatic degradation by proteases.[1] This guide provides an in-depth technical overview of its properties, synthesis, analysis, and applications for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. The hydrochloride salt of (S)-2-Amino-2-(p-tolyl)acetic acid is the most common form used in synthesis due to its enhanced stability and handling characteristics compared to the free amino acid.

Molecular Structure and Identifiers

The structure features a chiral center at the alpha-carbon, bonded to an amino group, a carboxylic acid, a hydrogen atom, and a para-methylated phenyl ring (p-tolyl group).

Caption: Workflow for the Asymmetric Strecker Synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of α-arylglycines and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. [6] Step 1: Diastereoselective Formation of (S,S)-N-[1-(4-Methoxyphenyl)ethyl]-2-amino-2-(p-tolyl)acetonitrile

  • To a stirred solution of (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in methanol, add sodium cyanide (NaCN, 1.1 eq). Causality: The chiral amine serves as the source of asymmetry for the reaction. NaCN is the nucleophile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-tolualdehyde (1.05 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: The aldehyde reacts with the chiral amine to form a chiral imine in situ. The subsequent nucleophilic attack by the cyanide ion is sterically directed by the chiral auxiliary, favoring the formation of one diastereomer.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water. The aminonitrile product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product is often obtained with high diastereomeric excess (d.e.) and can be further purified by recrystallization from ethanol if necessary.

Step 2: Hydrolysis to (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

  • Suspend the diastereomerically pure (S,S)-aminonitrile (1.0 eq) in 6 M aqueous HCl. [6]2. Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. Causality: The strong acidic conditions serve two purposes: first, to hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH), and second, to cleave the chiral auxiliary, which can later be recovered.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether or dichloromethane to remove the cleaved chiral auxiliary. The desired amino acid hydrochloride product remains in the aqueous layer.

  • Concentrate the aqueous layer in vacuo to yield the crude product as a solid.

Step 3: Purification

  • The crude (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot water or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry under vacuum.

Section 3: Quality Control and Analytical Procedures

A self-validating protocol requires rigorous analytical confirmation of identity, purity, and stereochemical integrity.

Analytical Workflow

cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_chiral Enantiomeric Purity start Synthesized Product nmr ¹H & ¹³C NMR start->nmr ms Mass Spec (ESI+) start->ms hplc RP-HPLC nmr->hplc Identity OK ms->hplc Identity OK chiral_hplc Chiral HPLC hplc->chiral_hplc Purity >98% nmr_purity NMR (qNMR) end Qualified Material chiral_hplc->end e.e. >99%

Caption: Quality control workflow for synthesized amino acid.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Direct analysis of underivatized amino acid enantiomers is preferred to avoid additional reaction steps and potential sources of error. [7]Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for this purpose. [7]

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or equivalent. [7]2. Mobile Phase: A mixture of methanol (or ethanol) and water with a volatile acidic modifier. A typical starting condition is 80:20 Methanol:Water + 0.1% Acetic Acid. Causality: The polar ionic mobile phase is compatible with the zwitterionic nature of the analyte. The organic modifier and acid concentration can be adjusted to optimize retention and resolution. Enantioselectivity often increases with higher organic modifier concentrations for this class of CSPs. [7]3. Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject a sample of the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Section 4: Applications in Research and Drug Development

The true value of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride lies in its application as a strategic tool to enhance peptide and small-molecule therapeutics.

Peptidomimetic Design

The primary application is the incorporation into peptide sequences to create "peptidomimetics." Natural peptides often suffer from rapid degradation by proteases in the body, limiting their therapeutic utility. [3][4] Mechanism of Enhanced Stability:

  • Steric Hindrance: The bulky p-tolyl side chain can sterically shield the adjacent peptide bonds from the active sites of proteolytic enzymes.

  • Conformational Constraint: The rigid aromatic ring restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation and simultaneously make it a poor substrate for proteases.

The result is a peptide analogue with a significantly longer in vivo half-life, improved potency, and potentially better bioavailability. [1][5]

cluster_0 Standard Peptide Chain cluster_1 Peptidomimetic with (S)-p-tolyl-glycine A AA1 B Glycine A->B Peptide Bond C AA3 B->C Peptide Bond Protease Protease Protease->B Cleavage Site D AA1 E (S)-p-tolyl-Gly D->E Peptide Bond F AA3 E->F Peptide Bond Protease2 Protease E->Protease2 Steric Blockage

Caption: Incorporation of p-tolyl-glycine enhances proteolytic stability.

Synthetic Intermediate

Beyond peptides, this amino acid serves as a chiral building block for other complex molecules. It has been utilized as an intermediate in the synthesis of inhibitors for enzymes like phenylalanine ammonia-lyase and glutaminase, which are targets in agrochemical and cancer research, respectively. [8]

Section 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [9]* Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

  • Storage Conditions:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place away from moisture.

    • Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. [10]

References

  • Ferreira, R., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Pharmaceuticals. Available at: [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Strecker Synthesis of α-arylglycines. PubMed. Available at: [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Available at: [Link]

  • Ferreira, R., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. CICECO - Aveiro Institute of Materials. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. Available at: [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Strecker Synthesis of alpha-Arylglycines. University of Bath's research portal. Available at: [Link]

  • Sureshbabu, R., et al. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Scientific Reports. Available at: [Link]

  • O'Donnell, M. J., et al. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-2-Amino-2-(p-tolyl)acetic acid Hydrochloride in Advanced Drug Discovery &amp; Asymmetric Synthesis

Executive Summary & Mechanistic Rationale (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-p-Tolylglycine HCl) is a highly versatile, non-natural chiral amino acid building block. In modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-p-Tolylglycine HCl) is a highly versatile, non-natural chiral amino acid building block. In modern drug discovery, replacing natural aromatic amino acids (like phenylalanine or tyrosine) with non-natural analogs is a proven strategy to overcome pharmacokinetic liabilities.

From a mechanistic standpoint, the utility of (S)-p-Tolylglycine is driven by three core properties:

  • Steric and Hydrophobic Targeting: The para-methylphenyl group acts as a precise hydrophobic vector. When incorporated into small molecules, this moiety effectively probes deep lipophilic pockets in target enzymes, significantly increasing binding affinity[1].

  • Proteolytic Evasion: As a non-natural building block, its incorporation into peptidomimetics or PROTAC linkers shields the amide backbone from rapid enzymatic cleavage by endogenous aminopeptidases, prolonging plasma half-life[1].

  • Absolute Stereochemical Control: The rigid (S)-configuration dictates the 3D trajectory of adjacent pharmacophores. This predictability is critical in asymmetric synthesis, such as Strecker synthesis studies exploring homochirality[2].

Primary Application: Synthesis of 1,3,4-Thiadiazole GLS1 Inhibitors

The Biological Imperative

Aggressive malignancies (e.g., glioblastoma, triple-negative breast cancer) frequently exhibit "glutamine addiction," relying on the enzyme Glutaminase 1 (GLS1) to convert glutamine into glutamate to fuel the TCA cycle and drive tumor proliferation[3].

(S)-2-Amino-2-(p-tolyl)acetic acid is a critical intermediate in the synthesis of 1,3,4-thiadiazole compounds, which act as potent allosteric inhibitors of GLS1[4]. The p-tolyl group anchors the inhibitor within the hydrophobic allosteric cleft of GLS1, while the thiadiazole core disrupts the enzyme's catalytic conformation.

GLS1_Pathway Gln Glutamine (Gln) Uptake GLS1 Glutaminase 1 (GLS1) Enzyme Gln->GLS1 Glu Glutamate (Glu) Production GLS1->Glu Hydrolysis TCA TCA Cycle & Tumor Proliferation Glu->TCA alpha-KG Inhibitor (S)-p-Tolylglycine-derived 1,3,4-Thiadiazole Inhibitor->GLS1 Allosteric Inhibition

Fig 1: GLS1 metabolic pathway and targeted allosteric inhibition by 1,3,4-thiadiazole derivatives.

Self-Validating Protocol: Synthesis of the Chiral 1,3,4-Thiadiazole Scaffold

To ensure scientific integrity, this protocol is designed as a self-validating system. You must not proceed to the next step unless the in-process validation criteria are met.

Step 1: Freebasing and Amine Protection

  • Procedure: Suspend (S)-2-Amino-2-(p-tolyl)acetic acid HCl (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) at 0°C to neutralize the hydrochloride salt. Slowly add Boc-anhydride (1.1 eq).

  • Causality: The HCl salt must be neutralized to liberate the nucleophilic amine. Boc-protection prevents unwanted self-condensation (polymerization) during subsequent carboxylic acid activation.

  • Self-Validating Checkpoint: Perform a Ninhydrin (Kaiser) test on an aliquot. Pass criteria: The solution remains yellow (indicating no free primary amines). If blue/purple, add additional Boc-anhydride.

Step 2: Hydrazine Amide Coupling

  • Procedure: To the Boc-protected intermediate, add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by a substituted hydrazine (1.0 eq). Stir at room temperature for 12 hours.

  • Causality: The bulky p-tolyl group causes steric hindrance at the alpha-carbon. HOBt acts as a nucleophilic catalyst, forming an active ester that prevents epimerization of the sensitive (S)-stereocenter during coupling.

  • Self-Validating Checkpoint: Analyze via LC-MS. Pass criteria: Disappearance of the starting material mass and appearance of the desired hydrazide mass [M+H]+.

Step 3: Dehydrative Cyclization

  • Procedure: Dissolve the hydrazide in anhydrous THF. Add Lawesson's reagent (1.5 eq) or POCl₃ and heat to 65°C under an inert atmosphere for 4 hours.

  • Causality: The dehydrating agent forces the closure of the 1,3,4-thiadiazole ring. Strict temperature control (≤65°C) is mandatory; excessive heat will cause racemization of the alpha-chiral center.

  • Self-Validating Checkpoint: Perform Chiral HPLC analysis. Pass criteria: Enantiomeric excess (ee) must be >98%. If significant racemization is detected, the batch must be discarded, and cyclization temperature lowered in the next run.

Synthetic_Workflow Step1 (S)-p-Tolylglycine HCl Step2 Boc Protection (DIPEA, Boc2O) Step1->Step2 Step3 Hydrazine Coupling (EDC, HOBt) Step2->Step3 Step4 Cyclization (POCl3, Heat) Step3->Step4 Step5 Chiral 1,3,4-Thiadiazole Step4->Step5

Fig 2: Self-validating synthetic workflow from (S)-p-Tolylglycine HCl to 1,3,4-thiadiazole scaffolds.

Secondary Application: Solid-Phase Peptide Synthesis (SPPS)

(S)-p-Tolylglycine is highly sought after for optimizing azide skeletons and synthesizing peptide mimics (such as EphA4 agonists) and PROTAC linkers[1].

Self-Validating Protocol: SPPS Incorporation

Step 1: Fmoc-Protection

  • Convert the HCl salt to the Fmoc-protected derivative using Fmoc-OSu and Na₂CO₃ in a water/dioxane mixture. Validate via LC-MS.

Step 2: Resin Coupling (Overcoming Steric Hindrance)

  • Procedure: Swell the peptide-resin in DMF. Add Fmoc-(S)-p-Tolylglycine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq).

  • Causality: Standard coupling reagents (like HBTU) are inefficient for alpha-aryl amino acids due to severe steric bulk. HATU forms a highly reactive 7-aza-OBt ester, drastically lowering the activation energy required for the incoming amine to attack the sterically hindered carbonyl.

  • Self-Validating Checkpoint: Perform a Kaiser Test on a few resin beads. Pass criteria: Beads must be colorless/yellow. If beads are blue, the coupling has failed due to steric resistance; perform a double-coupling using DIC/Oxyma before proceeding to Fmoc-deprotection.

Quantitative Data: Pharmacological Impact of (S)-p-Tolylglycine

The table below summarizes the typical optimization data observed when replacing a natural (S)-Phenylglycine residue with an (S)-p-Tolylglycine building block in lead compound development.

ParameterNatural Analog ((S)-Phenylglycine)Optimized Analog ((S)-p-Tolylglycine)Mechanistic Causality
GLS1 Binding Affinity (IC₅₀) ~12.5 µM3.96 µMThe para-methyl group accesses a deep hydrophobic sub-pocket in the GLS1 allosteric site, enhancing van der Waals interactions[3].
Proteolytic Stability (t₁/₂) 1.2 hours>4.8 hoursThe unnatural side chain creates steric bulk that prevents recognition and cleavage by endogenous aminopeptidases.
Lipophilicity (LogP) 2.12.6Increased lipophilicity drives superior cell membrane permeability, essential for engaging intracellular targets.

References

  • MedChemExpress. "s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1". 1

  • MedChemExpress. "2-Amino-2-(p-tolyl)acetic acid | Thiadiazole Intermediate". 4

  • Panzeca, G. et al. "Metabolomics-assisted discovery of a new anticancer GLS-1 inhibitor chemotype from a nortopsentin-inspired library: From phenotype screening to target identification". European Journal of Medicinal Chemistry, 2022. 3

  • Kawasaki, T. et al. "Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers". Journal of the American Chemical Society, 2021. 2

Sources

Application

Preparation of unnatural amino acids from (S)-2-Amino-2-(p-tolyl)acetic acid HCl

Application Notes & Protocols Topic: Strategic Synthesis of Novel Unnatural Amino Acid Derivatives from (S)-2-Amino-2-(p-tolyl)acetic acid HCl Audience: Researchers, scientists, and drug development professionals. Abstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Novel Unnatural Amino Acid Derivatives from (S)-2-Amino-2-(p-tolyl)acetic acid HCl

Audience: Researchers, scientists, and drug development professionals.

Abstract

Unnatural α-amino acids (UAAs) are indispensable tools in modern medicinal chemistry and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity.[1][2][3] This guide provides a detailed framework for the strategic utilization of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, a readily available chiral building block, for the synthesis of more complex UAA derivatives. We delve into the critical aspects of protecting group strategy, provide validated, step-by-step protocols for N-acylation to form peptide bonds, and discuss the essential analytical techniques for structural verification and purity assessment. The methodologies presented herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in peptide science and drug discovery.

Introduction: The Scientific Imperative for Unnatural Amino Acids

The 20 canonical amino acids form the basis of life's proteome, yet they represent only a fraction of the possible chemical diversity. Unnatural amino acids expand this repertoire, enabling the synthesis of peptidomimetics and novel protein architectures with tailored pharmacological properties.[4][5][] The incorporation of UAAs can introduce conformational constraints, modify solubility, enhance metabolic stability by resisting enzymatic degradation, and introduce novel functional groups for bio-conjugation.[3][7]

(S)-2-Amino-2-(p-tolyl)acetic acid is a valuable chiral precursor in this context.[8] Its stereocenter is pre-defined, providing a crucial starting point for asymmetric synthesis. The p-tolyl group offers a rigid, lipophilic side chain that can be exploited for specific molecular interactions within a biological target. This guide focuses on the most fundamental and critical transformation of this starting material: the protection of its amino group followed by its coupling to form an amide (peptide) bond, a cornerstone of peptide synthesis and a common step in the elaboration of UAA-containing molecules.

Core Principles: Navigating the Synthesis

The Central Role of Protecting Groups

The bifunctional nature of amino acids (containing both a nucleophilic amine and a carboxylic acid) necessitates a robust protecting group strategy to ensure selective reactions.[9] The choice of protecting group is dictated by its stability under the planned reaction conditions and the orthogonality of its removal, meaning it can be cleaved without affecting other sensitive parts of the molecule.

  • Amine Protection: The most common protecting groups for the α-amino group are carbamates, such as the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.

    • Boc Group: Stable to a wide range of non-acidic conditions but is readily removed with moderate acids like trifluoroacetic acid (TFA). This is the group we will feature in our primary protocol due to its widespread use and mild cleavage conditions.

    • Cbz Group: Stable to acidic conditions but is cleaved by catalytic hydrogenation.

The Mechanics of Amide Bond Formation

Creating a peptide bond between a carboxylic acid and an amine is a dehydration reaction that does not proceed spontaneously. It requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group. This is typically achieved using carbodiimide coupling reagents, such as 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of a novel UAA derivative starting from (S)-2-Amino-2-(p-tolyl)acetic acid HCl.

Protocol 1: N-Boc Protection of (S)-2-Amino-2-(p-tolyl)acetic acid

This protocol describes the protection of the primary amine, a critical first step for subsequent coupling reactions. The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Workflow Diagram:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation A Dissolve (S)-2-Amino-2-(p-tolyl)acetic acid HCl in 1,4-Dioxane/Water B Add Sodium Bicarbonate (NaHCO₃) A->B Creates basic conditions C Add Di-tert-butyl dicarbonate (Boc)₂O B->C Initiates reaction D Stir at room temperature for 12-18h C->D E Acidify with aq. KHSO₄ to pH 2-3 D->E Reaction complete F Extract with Ethyl Acetate E->F G Dry organic layer (Na₂SO₄) & concentrate F->G H Purify via Column Chromatography (optional) G->H

Caption: Workflow for N-Boc protection.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
(S)-2-Amino-2-(p-tolyl)acetic acid HCl201.661.05.0 g (24.8 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.15.96 g (27.3 mmol)
Sodium Bicarbonate (NaHCO₃)84.012.55.21 g (62.0 mmol)
1,4-Dioxane--100 mL
Deionized Water--50 mL
Ethyl Acetate (EtOAc)--For extraction
1M Potassium Bisulfate (KHSO₄) Solution--For acidification
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add (S)-2-Amino-2-(p-tolyl)acetic acid HCl (5.0 g, 24.8 mmol).

  • Add 1,4-dioxane (100 mL) and deionized water (50 mL). Stir until the solid is mostly dissolved.

  • Carefully add sodium bicarbonate (5.21 g, 62.0 mmol) in portions to neutralize the HCl salt and basify the solution.

  • Add di-tert-butyl dicarbonate (5.96 g, 27.3 mmol) to the stirring suspension.

  • Seal the flask and stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the mixture in vacuo to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M aq. KHSO₄.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, (S)-2-((tert-butoxycarbonyl)amino)-2-(p-tolyl)acetic acid, is often a white solid of sufficient purity for the next step. If necessary, purify by silica gel chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the formation of a peptide bond between the N-Boc protected UAA and a model primary amine, benzylamine.

Reaction Scheme:

Caption: Amide coupling reaction scheme.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
(S)-2-((tert-butoxycarbonyl)amino)-2-(p-tolyl)acetic acid265.311.02.0 g (7.54 mmol)
Benzylamine107.151.10.90 mL (8.29 mmol)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)191.701.21.73 g (9.05 mmol)
1-Hydroxybenzotriazole (HOBt)135.131.21.22 g (9.05 mmol)
N,N-Diisopropylethylamine (DIPEA)129.243.03.94 mL (22.6 mmol)
Dichloromethane (DCM), anhydrous--75 mL

Step-by-Step Procedure:

  • Dissolve the N-Boc protected amino acid (2.0 g, 7.54 mmol) in anhydrous DCM (75 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.22 g, 9.05 mmol) and EDC·HCl (1.73 g, 9.05 mmol) to the solution. Stir for 15 minutes to allow for pre-activation.

  • Add benzylamine (0.90 mL, 8.29 mmol) followed by the dropwise addition of DIPEA (3.94 mL, 22.6 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Structural Validation and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized compounds is paramount.

TechniquePurpose & Expected Observations
TLC Reaction Monitoring: Observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
¹H NMR Structural Confirmation: For the N-Boc product, expect a characteristic singlet around 1.4 ppm (9H) for the Boc group. For the coupled amide, look for new aromatic signals from the benzyl group and a doublet for the benzylic CH₂.
Mass Spectrometry Molecular Weight Verification: Confirm the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the desired product.
Chiral HPLC Enantiomeric Purity: Crucial for confirming that no racemization occurred during the activation and coupling steps. The product should show a single major peak corresponding to the (S)-enantiomer.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reagent equivalents; inactive coupling reagents (EDC/HOBt are moisture-sensitive); insufficient reaction time.Use fresh, high-purity coupling reagents. Increase equivalents to 1.5. Allow the reaction to proceed for 24 hours.
Low Yield Product loss during aqueous work-up (if product has some water solubility); inefficient purification.Perform back-extraction of aqueous layers. Optimize chromatography conditions (solvent system, silica loading).
Racemization Detected Over-activation of the carboxylic acid; presence of excess base; elevated temperature.Ensure the reaction is maintained at 0 °C during the addition of reagents and allowed to warm slowly. Avoid using excess base beyond what is necessary to neutralize salts and the reaction.
Side Product Formation Reaction of HOBt with EDC; formation of N-acylurea byproduct from the activated ester.Pre-activation at 0°C helps minimize side reactions. A thorough aqueous wash during work-up is critical to remove the urea byproduct.

Conclusion

The protocols detailed in this guide demonstrate a reliable and scalable pathway for the derivatization of (S)-2-Amino-2-(p-tolyl)acetic acid HCl into more complex, high-value unnatural amino acid building blocks. By employing a sound protecting group strategy and optimized coupling conditions, researchers can confidently synthesize novel derivatives while maintaining full control over stereochemical integrity. These foundational methods open the door to the creation of a diverse array of molecules for applications ranging from novel peptide therapeutics to advanced probes for chemical biology.

References

  • Saghyan, A. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. Retrieved from [Link]

  • Campos, K. R., et al. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (n.d.). Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Organic Letters. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols. Humana Press.
  • (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio. Retrieved from [Link]

  • (2007). A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Retrieved from [Link]

  • Saghyan, A. (n.d.). Asymmetric synthesis of non-proteinogenic amino acids. KUBIKAT. Retrieved from [Link]

  • (n.d.). Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. PubMed Central. Retrieved from [Link]

  • (2021). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. Retrieved from [Link]

  • (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved from [Link]

  • (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI. Retrieved from [Link]

  • Iyer, M. S. (n.d.). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Retrieved from [Link]

  • (n.d.). Synthesis of UAAs (a) synthesis of unnatural chiral α-amino acid using... ResearchGate. Retrieved from [Link]

  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Retrieved from [Link]

  • (n.d.). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PubMed Central. Retrieved from [Link]

  • (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. ResearchGate. Retrieved from [Link]

  • (2017). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Retrieved from [Link]

  • (n.d.). Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. Retrieved from [Link]

  • (2026). New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. Retrieved from [Link]

  • (n.d.). 10 synthesis methods of unnatural amino acids. Omizzur. Retrieved from [Link]

  • (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. Retrieved from [Link]

  • (2024). Highlights in synthesis - unnatural amino acids. BioAscent. Retrieved from [Link]

  • (n.d.). Protecting Groups List. SynArchive. Retrieved from [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Enantiopurity in (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and enantiomeric excess (ee) of (S)-2-Amino-2-(p-tolyl)acetic acid hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and enantiomeric excess (ee) of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as (S)-p-tolylglycine HCl). This chiral non-natural amino acid is a critical intermediate in the synthesis of 1,3,4-thiadiazole anti-cancer compounds and various peptidomimetics [3].

Synthesizing this compound efficiently requires mastering dynamic kinetic resolution (DKR), managing solid-liquid phase equilibria, and preventing degradation during acidic hydrolysis. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% ee and maximize your isolated yield.

Troubleshooting Guides & FAQs

Section 1: Asymmetric Strecker Synthesis & Viedma Ripening

Q1: My Strecker reaction between p-tolualdehyde, benzhydrylamine, and HCN yields a near-racemic mixture of α-aminonitrile. How can I drive the enantiomeric excess (ee) without using expensive chiral auxiliaries?

Expert Insight: The formation of the α-aminonitrile intermediate is inherently reversible. If you isolate the product immediately after the homogeneous reaction, you kinetically trap a near-racemic conglomerate. To break this symmetry and achieve absolute asymmetric synthesis, you must couple solution-phase racemization with solid-phase chiral amplification [1].

The Fix:

  • Conduct the reaction in a mixed solvent (e.g., methanol/water) in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU facilitates the continuous deprotonation and epimerization of the α-proton in the solution phase.

  • Implement temperature cycling (Viedma ripening). By repeatedly heating (partial dissolution) and cooling (crystallization) the suspension, the slight initial stochastic enantiomeric imbalance is amplified. The more soluble enantiomer continuously racemizes in solution and deposits onto the dominant enantiomer's crystal lattice, driving the solid state to >99.5% ee [1].

Section 2: Enzymatic Resolution Bottlenecks

Q2: I am using Acylase I to resolve racemic N-acetyl-p-tolylglycine. The reaction stalls at 35-40% conversion instead of the theoretical 50%, and my isolated yield of the (S)-enantiomer is poor. What is going wrong?

Expert Insight: This is a classic case of product inhibition coupled with pH drift. As the enzyme hydrolyzes the N-acetyl group, it releases acetic acid, which lowers the pH of the unbuffered or poorly buffered medium. Acylase I has a strict pH optimum (typically 7.5–8.0). Furthermore, high concentrations of the released (S)-amino acid can competitively inhibit the enzyme's active site.

The Fix:

  • Self-Validating pH Control: Do not rely solely on a starting buffer. Use an automated pH-stat titrator dispensing 1M NaOH to maintain the pH strictly at 7.8 throughout the reaction. The volume of NaOH consumed serves as a real-time, self-validating metric of reaction conversion.

  • Isolation Strategy: To prevent yield loss during isolation, acidify the mixture to pH 2.0 to precipitate the unreacted (R)-N-acetyl derivative. Filter, then adjust the aqueous filtrate precisely to the isoelectric point (pI ≈ 5.5) of (S)-p-tolylglycine to maximize crystallization.

Section 3: Acidic Hydrolysis & Hydrochloride Salt Formation

Q3: When hydrolyzing the enantioenriched α-aminonitrile to the (S)-p-tolylglycine hydrochloride salt, my product turns dark brown and the yield drops by 30%. How do I prevent this degradation?

Expert Insight: The conversion of the aminonitrile to the carboxylic acid requires harsh acidic conditions (e.g., 6M HCl at reflux). The dark discoloration indicates oxidative degradation of the electron-rich p-tolyl ring or the formation of Strecker degradation byproducts (e.g., aldehydes and ammonia) due to localized overheating.

The Fix:

  • Inert Atmosphere: Always purge the hydrolysis vessel with Nitrogen or Argon to prevent oxidative side reactions at elevated temperatures.

  • Stepwise Heating: Do not immediately plunge the reaction into a 110°C bath. Heat to 60°C for 2 hours to allow the initial hydration of the nitrile to the amide, then ramp to 100°C for the final hydrolysis to the acid. This prevents the rapid evolution of gases and minimizes side-product formation.

Quantitative Data Summary

The following table summarizes the expected outcomes of various synthetic strategies based on optimized parameters.

Synthesis RouteKey Reagents / CatalystIntermediate ee (%)Final Isolated Yield (%)Final Product ee (%)
Asymmetric Strecker + Thermal Cycling p-Tolualdehyde, HCN, Benzhydrylamine, DBU>99.5% (Solid state)65 - 70%>99%
Enzymatic Resolution Racemic N-acetyl-p-tolylglycine, Acylase IN/A42 - 45% (max 50%)>98%
Asymmetric Hydrogenation (DKR) Ruthenabicyclic complexes, H2 (15 atm)N/A~89 - 93%94 - 96%

Data derived from absolute asymmetric synthesis protocols [1] and dynamic kinetic resolution studies [2].

Experimental Protocol: Optimized Asymmetric Strecker Synthesis & Hydrolysis

This self-validating protocol ensures the generation of highly enantioenriched (S)-p-tolylglycine hydrochloride through Viedma ripening.

Step 1: Imine Formation & Cyanation

  • In a 50 mL round-bottom flask, dissolve p-tolualdehyde (10 mmol) and benzhydrylamine (10 mmol) in 10 mL of a 1:1 mixture of methanol and water.

  • Stir at room temperature for 2 hours until the imine precipitates.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv) followed by the careful addition of HCN (12 mmol) (Note: Strict safety protocols required for HCN).

  • Stir the homogeneous mixture until the racemic α-aminonitrile begins to precipitate as a solid suspension.

Step 2: Thermal Amplification (Viedma Ripening)

  • Transfer the suspension to a controlled thermomixer.

  • Subject the mixture to repeated temperature cycles: heat to 50°C for 30 minutes (partial dissolution), then cool to 10°C for 30 minutes (crystallization).

  • Repeat this cycle for 24–48 hours. Self-Validation: Periodically sample the solid, derivatize, and check via chiral HPLC. The process is complete when the solid-state ee exceeds 99%.

  • Filter the enantioenriched solid and wash with cold methanol.

Step 3: Acidic Hydrolysis to Hydrochloride Salt

  • Suspend the enantioenriched α-aminonitrile (5 mmol) in 15 mL of 6M HCl.

  • Purge the system with Argon to prevent oxidation.

  • Heat the mixture to 60°C for 2 hours, then raise the temperature to 100°C for 12 hours.

  • Cool to room temperature. The benzhydryl group is cleaved during this process.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL) to remove the benzhydryl chloride and unreacted organics.

  • Concentrate the aqueous layer under reduced pressure to yield (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride as a white crystalline solid.

Process Workflow Visualization

The following diagram illustrates the logical causality of the Strecker synthesis coupled with dynamic kinetic resolution.

Workflow A p-Tolualdehyde + Benzhydrylamine + HCN B Homogeneous Strecker Reaction (MeOH/H2O, DBU) A->B Mixing & Imine Formation C Racemic α-Aminonitrile (Solid Suspension) B->C Precipitation D Temperature Cycling (Viedma Ripening in MeOH/DBU) C->D Epimerization & Crystallization D->C Solution Racemization E Enantioenriched (S)-Aminonitrile (>99% ee) D->E Chiral Amplification F Acidic Hydrolysis (6M HCl, 60°C -> 100°C) E->F Deprotection & Hydrolysis G (S)-2-Amino-2-(p-tolyl)acetic acid HCl (Final Product) F->G Crystallization

Figure 1: Workflow of absolute asymmetric Strecker synthesis with thermal amplification.

References

  • Kawasaki, T., et al. "Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile." Organic & Biomolecular Chemistry, RSC Publishing, 2019.
  • "Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes." Organic Letters, ACS Publications, 2023.
  • "2-Amino-2-(p-tolyl)acetic acid | Thiadiazole Intermediate." MedChemExpress.
Optimization

Technical Support Center: Troubleshooting (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when working with non-proteinogenic amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when working with non-proteinogenic amino acids. (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-p-Tolylglycine HCl) presents unique phase-behavior challenges. It possesses a highly polar, ionizable amino acid core juxtaposed with a bulky, lipophilic p-tolyl side chain.

This guide is designed to deconstruct the thermodynamic and kinetic factors governing its solubility, providing you with field-proven, self-validating protocols to troubleshoot issues in both aqueous assays and organic synthesis workflows.

Part 1: Aqueous Formulations & Phase Behavior

Q1: Why does my compound precipitate when I adjust the aqueous stock solution to physiological pH (7.4)?

Analysis & Causality: (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is highly soluble in water at low pH (pH < 3) because it exists as a cationic species (net charge +1), where the amine is protonated (-NH 3+​ ) and the carboxylic acid is neutral (-COOH). However, when you add a base (e.g., NaOH or a biological buffer) to raise the pH, you cross the pKa of the carboxyl group.

Phenylglycine derivatives typically have a carboxyl pKa of ~2.2 and an amino pKa of ~9.1, leading to an isoelectric point (pI) around 5.6 (1)[1]. At physiological pH (7.4), the molecule exists almost entirely as a zwitterion (net charge 0). Because the net charge is zero, the molecules form strong intermolecular salt bridges in the crystal lattice. Combined with the water-repelling nature of the lipophilic p-tolyl group, hydration energy drops drastically, leading to rapid precipitation.

Solution: To maintain solubility at pH 7.4, you must disrupt these intermolecular interactions. We recommend preparing a highly concentrated stock in DMSO (e.g., 100 mM) and performing a rapid, high-dilution into your aqueous buffer (keeping final DMSO concentration between 1-5%).

Part 2: Organic Synthesis & Peptide Coupling

Q2: I am attempting an amide coupling (e.g., HATU/DIPEA) in DMF, but the hydrochloride salt remains an insoluble suspension. How can I force it into solution?

Analysis & Causality: Free amino acids and their hydrochloride salts are virtually insoluble in aprotic organic solvents like DMF, DCM, or THF due to their rigid ionic lattices (2)[2]. Solubilization in organic media requires in situ neutralization. By adding an organic base such as N,N-Diisopropylethylamine (DIPEA), you neutralize the HCl salt. The byproduct, DIPEA-HCl, is highly soluble in DMF. While the resulting free amino acid is still a zwitterion, the presence of an activated coupling partner immediately reacts with it, driving the equilibrium forward via Le Chatelier's principle and clearing the suspension.

Q3: My synthetic route requires the free amino acid to be highly soluble in organic solvents prior to coupling. What is the best derivatization strategy?

Analysis & Causality: If in situ neutralization is insufficient for your workflow, you must permanently mask one of the ionizable groups to prevent zwitterion formation. Converting the carboxylic acid to a methyl ester hydrochloride significantly enhances organic solubility after neutralization. The classical, racemization-free method is esterification using Thionyl Chloride (SOCl 2​ ) in Methanol (3)[3].

Part 3: Quantitative Solubility Data

The following table summarizes the phase behavior of (S)-2-Amino-2-(p-tolyl)acetic acid across various media to guide your solvent selection.

Solvent / ConditionDominant Chemical SpeciesNet ChargeSolubility Profile
Water (pH < 2.0) Hydrochloride Salt+1High (>50 mg/mL)
Water (pH 5.5 - 7.4) Zwitterion0Very Low (Precipitates)
Water (pH > 10.0) Anionic Salt-1Moderate to High
DMF / DCM Hydrochloride Salt+1Insoluble Suspension
DMF + 2.0 eq DIPEA Free Amine (Transient)0Soluble (Reaction Dependent)
Methanol Hydrochloride Salt+1Soluble

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Neutralization for Amide Coupling in DMF

Use this protocol when coupling the amine group of the title compound to a pre-activated carboxylic acid.

  • Suspend: Weigh 1.0 mmol of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride into a dry, round-bottom flask. Add 5.0 mL of anhydrous DMF. The mixture will appear as a cloudy, white suspension.

  • Neutralize: Add 2.5 mmol (2.5 eq) of anhydrous DIPEA dropwise under a nitrogen atmosphere. Stir for 10 minutes at room temperature.

  • Couple: Add your pre-activated carboxylic acid partner.

  • System Validation: The suspension will initially remain slightly cloudy after DIPEA addition. However, complete dissolution into a clear solution upon the addition of the activated carboxylic acid visually confirms successful coupling and the total consumption of the transient free amine.

Protocol B: Synthesis of Methyl Ester Hydrochloride

Use this protocol to permanently disrupt zwitterion formation and enhance baseline organic solubility.

  • Preparation: Cool 20 mL of absolute Methanol to -10°C using an ice-salt bath.

  • Activation: Slowly add 1.5 mmol (1.1 eq) of freshly distilled Thionyl Chloride (SOCl 2​ ) dropwise over 10 minutes to the chilled methanol. (Caution: Highly exothermic; generates HCl gas. Perform in a fume hood).

  • Addition: Add 1.0 mmol of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride to the activated mixture.

  • Reaction: Remove the cooling bath and stir the suspension at room temperature for 24 hours.

  • System Validation: The transition from a heterogeneous cloudy suspension to a completely clear, transparent solution over the 24-hour period visually validates the successful conversion of the insoluble amino acid to the soluble methyl ester.

  • Isolation: Concentrate the solution under reduced pressure to yield the methyl ester hydrochloride as a crystalline solid.

Part 5: Workflow Visualization

G Start (S)-2-Amino-2-(p-tolyl)acetic acid HCl (Net Charge +1) Water Aqueous Solution (pH < 2, Soluble) Start->Water Dissolve in H2O Organic Organic Suspension (DMF/DCM, Insoluble) Start->Organic Suspend in DMF/DCM Ester Methyl Ester HCl (Soluble in Organics) Start->Ester SOCl2 / Methanol (Esterification) Zwitterion Zwitterion Form (pH ~ 5.6, Precipitates) Water->Zwitterion Add Base (NaOH) Deprotonate COOH Anion Anionic Form (pH > 10, Soluble) Zwitterion->Anion Add Excess Base Deprotonate NH3+ Neutralized Neutralized Amine (Soluble for Coupling) Organic->Neutralized Add 2.0 eq DIPEA (Neutralization)

Speciation and solubility workflow of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride across media.

References

  • Phenylglycine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:1

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates Source: National Institutes of Health (PMC) URL:2

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Esterification) Source: Thieme Connect URL:3

Sources

Troubleshooting

Preventing racemization of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride during coupling

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in peptide chemistry: the epimeriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in peptide chemistry: the epimerization of arylglycine derivatives.

When working with (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (a p-methylphenylglycine derivative), maintaining stereochemical integrity during coupling requires precise control over activation kinetics and basicity. Below is an in-depth, causality-driven guide to preventing racemization during your workflows.

I. Mechanistic Insight: The Causality of Arylglycine Racemization

To troubleshoot racemization, we must first understand the structural vulnerabilities of the target molecule. (S)-2-Amino-2-(p-tolyl)acetic acid features an α -carbon sandwiched between an electron-withdrawing carbonyl group and a p-tolyl aromatic ring.

When activated for coupling, the acidity of the α -proton increases dramatically. Strong bases easily abstract this proton, leading to a resonance-stabilized planar enolate. Alternatively, over-activation of the carboxylic acid can drive the formation of an oxazolone (azlactone) intermediate, which rapidly racemizes before nucleophilic attack 1.

Mechanism A Activated (S)-p-Tolylglycine (Electrophile) B Base-Catalyzed α-Proton Abstraction A->B Strong/Unhindered Base (e.g., DIPEA) D Oxazolone Formation (Azlactone Pathway) A->D Uronium Over-activation (e.g., HATU) C Planar Enolate Intermediate (Achiral) B->C Direct Enolization E (R/S)-p-Tolylglycine (Racemized Product) C->E Non-stereoselective Protonation D->E Ring Opening via Amine Nucleophile

Fig 1: Dual pathways of arylglycine racemization via enolization and oxazolone formation.

II. Troubleshooting & FAQs

Q1: We are observing >20% of the D-epimer when coupling (S)-2-Amino-2-(p-tolyl)acetic acid using standard HATU/DIPEA conditions. How do we suppress this? A1: The combination of HATU and DIPEA is highly detrimental to arylglycines. HATU is a powerful uronium-based activator that rapidly forms the racemization-prone oxazolone intermediate. Furthermore, DIPEA is a strong base (pKa ~10.5) that readily abstracts the acidic α -proton 2. Solution: Shift your coupling chemistry to DEPBT or COMU . DEPBT forms a stable active ester that resists oxazolone formation 3. Crucially, replace DIPEA with a highly sterically hindered, weaker base such as TMP (2,4,6-trimethylpyridine, pKa ~7.4) or DMP (2,6-dimethylpyridine). The steric bulk of TMP prevents it from accessing the α -proton, effectively shutting down the enolization pathway 4.

Q2: Because our starting material is a hydrochloride salt, we need extra base for neutralization. Does this increase racemization risk? A2: Yes. If you are activating the carboxylic acid of the HCl salt directly, adding excess base to neutralize the hydrochloride can create transient micro-environments of high pH, triggering epimerization. Solution: Pre-neutralize the (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride with an exact stoichiometric equivalent of TMP before adding the coupling reagent. Never use unhindered bases like TEA or DIPEA for this neutralization step.

Q3: We successfully coupled the residue, but racemization occurred during the subsequent Fmoc deprotection step. Why? A3: Arylglycines remain sensitive to base-catalyzed epimerization even after incorporation into the peptide backbone. Standard deprotection with 20% piperidine (a secondary amine) exposes the peptide to basic conditions for 10–20 minutes, which is sufficient to induce racemization at the arylglycine α -carbon [[5]](). Solution: Implement a "flash deprotection" protocol using 1% DBU in DMF . DBU is a stronger base but removes the Fmoc group in under 30 seconds, drastically minimizing the time the α -proton is exposed to basic conditions 2.

Q4: Are there solvent-free alternatives if solution-phase or SPPS methods still fail? A4: Yes. Mechanochemical coupling (ball milling) utilizing EDC·HCl and Oxyma has been proven to enable epimerization-free C-terminal activation of highly racemization-prone amino acids like phenylglycines 6. The lack of bulk solvent restricts the conformational mobility required for oxazolone formation.

III. Quantitative Data: Coupling Condition Efficacy

The following table synthesizes quantitative literature data on the epimerization of arylglycine derivatives during peptide coupling. Use this to select your reagent matrix.

Coupling ReagentBase AdditiveBase pKaActivation MechanismExpected Diastereomeric PurityRacemization Risk
HATU DIPEA~10.5Uronium / Azlactone< 70%Critical
DIC OxymaN/ACarbodiimide85% - 90%Moderate
DMTMM-BF4 NMM~7.4Triazine~ 90%Moderate
DEPBT TMP~7.4Active Ester> 98% Very Low
COMU TMP / DMP~7.4Uronium (Oxyma-based)> 98% Very Low

Data synthesized from comparative studies on Fmoc-Phg coupling [[7]](), 4.

IV. Validated Experimental Protocol: Epimerization-Free Coupling

This self-validating workflow utilizes COMU/TMP to ensure stereochemical fidelity. The protocol includes built-in verification steps to ensure causality between the chemical inputs and the desired outputs.

Workflow Step1 1. HCl Neutralization (1.0 eq TMP) Step2 2. Pre-activation (COMU + TMP, 1 min) Step1->Step2 Step3 3. Coupling (Resin, 2 hrs at RT) Step2->Step3 Step4 4. Validation (Kaiser Test = Negative) Step3->Step4 Step5 5. Flash Deprotection (1% DBU, <30 sec) Step4->Step5

Fig 2: Optimized self-validating workflow for coupling arylglycine hydrochloride salts.

Step-by-Step Methodology:

  • Preparation & Neutralization:

    • Weigh 3.0 equivalents of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (or its Fmoc-protected derivative) into a dry vial.

    • Dissolve in anhydrous DMF to achieve a 0.1 M concentration.

    • Critical Step: Add exactly 1.0 equivalent of TMP (2,4,6-trimethylpyridine) to neutralize the hydrochloride salt. Stir for 30 seconds.

  • Activation:

    • Add 3.0 equivalents of COMU to the vial.

    • Add an additional 3.0 equivalents of TMP (acting as the coupling base).

    • Self-Validation: Allow the mixture to pre-activate for exactly 1 minute. A color change (often yellowish) indicates the formation of the active ester. Do not exceed 2 minutes to prevent spontaneous degradation.

  • Coupling:

    • Transfer the activated mixture to the resin-bound peptide (containing a free N-terminal amine).

    • Agitate gently at room temperature for 1.5 to 2 hours.

  • Verification (Self-Validating System):

    • Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min).

    • Perform a Kaiser Test on a few resin beads. A yellow/colorless result validates complete coupling. If blue, perform a second coupling using DEPBT/TMP before proceeding to prevent deletion sequences.

  • Flash Fmoc Deprotection (If applicable):

    • Treat the resin with a solution of 1% DBU in DMF for exactly 30 seconds.

    • Immediately drain and quench by washing with DMF (5 × 1 min) to ensure the basic environment is completely removed before the next coupling cycle.

V. References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. 7

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.4

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. 5

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate.3

  • Epimerisation in Peptide Synthesis. MDPI. 1

  • A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics. ACS Publications. 2

  • Epimerization-Free C-Term Activation of Peptide Fragments by Ball Milling. Organic Letters. 6

Sources

Optimization

Overcoming steric hindrance with (S)-2-Amino-2-(p-tolyl)acetic acid HCl in peptide synthesis

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notoriously difficult challenges in solid-phase peptide synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): overcoming the severe steric hindrance and stereochemical instability of (S)-2-Amino-2-(p-tolyl)acetic acid HCl (an α -arylglycine derivative).

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring your synthesis achieves both high coupling efficiency and strict stereoretention.

Part 1: Mechanistic Insights & FAQs

Q1: Why do standard coupling reagents (like HBTU/HOBt) fail to couple (S)-2-Amino-2-(p-tolyl)acetic acid efficiently? A1: The difficulty is twofold. Mechanistically, the bulky p-tolyl group situated directly on the α -carbon creates a massive steric shield around the activated carbonyl, severely retarding the rate of nucleophilic attack (aminolysis) by the resin-bound amine[1]. Furthermore, because this building block is supplied as an HCl salt[2], it requires neutralization. Standard protocols use excess DIPEA (N,N-Diisopropylethylamine), which leads to sluggish coupling and provides ample time for side reactions to dominate.

Q2: Why am I observing high levels of D-epimer (racemization) in my final peptide? A2: (S)-2-Amino-2-(p-tolyl)acetic acid is a phenylglycine derivative. The α -proton of phenylglycine derivatives is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent aromatic ring[3]. When exposed to strong, unhindered bases (like DIPEA) during the neutralization of the HCl salt or during activation, the molecule undergoes rapid base-catalyzed direct enolization or oxazolone formation, leading to epimerization[3].

Q3: Which coupling reagents provide the best balance of reactivity and stereochemical retention for this specific residue? A3: You must abandon benzotriazole-based reagents (HBTU/HOBt)[4]. Instead, use COMU or a DIC/Oxyma Pure system. COMU is a third-generation uronium salt that provides rapid aminolysis to overcome steric bulk, while its Oxyma leaving group suppresses the oxazolone pathway[5]. Alternatively, DIC/Oxyma operates under nearly neutral conditions, drastically reducing base-catalyzed enolization while maintaining high reactivity even at elevated temperatures[4].

Part 2: Visualizing the Challenge

To effectively troubleshoot, we must first understand the competing mechanistic pathways that occur the moment you activate this hindered amino acid.

Mechanism A Activated α-Arylglycine B Direct Aminolysis (COMU / DIC-Oxyma) A->B Fast C Oxazolone Formation (Excess DIPEA) A->C Slow D Direct Enolization (Acidic α-proton) A->D Base E L-Peptide (Retention) B->E F D-Peptide (Epimerization) C->F D->F

Competing mechanistic pathways during the activation of sterically hindered α-arylglycines.

Part 3: Quantitative Data & Reagent Selection

Selecting the right reagent requires analyzing empirical data. The table below summarizes the expected outcomes when coupling highly hindered, epimerization-prone α -arylglycines using various strategies[4][5].

Coupling StrategyBase UsedAvg. Yield (%)D-Epimer (%)Mechanistic Rationale & Recommendation
HBTU / HOBt DIPEA (6 eq)< 60%> 10.0%Not Recommended. Slow coupling allows base-catalyzed enolization to dominate.
HATU / HOAt DIPEA (6 eq)~ 85%5.0 - 8.0%Use with Caution. Fast coupling[6], but high basicity still promotes significant epimerization.
COMU TMP (3 eq)> 90%< 2.0%Recommended. Morpholine backbone enhances solubility; Oxyma leaving group limits racemization[7].
DIC / Oxyma TMP (1 eq)*> 95% < 1.0% Optimal. Neutral activation avoids oxazolone formation. *TMP used only to neutralize the HCl salt[4].

Part 4: Troubleshooting Workflow

Use the following logical matrix to diagnose and resolve failures in your synthesis cycles dynamically.

Workflow A Assess Coupling of (S)-2-Amino-2-(p-tolyl)acetic acid B Is coupling yield > 95%? A->B C Is D-epimer < 2%? B->C Yes E Steric Hindrance: Switch to COMU or PyAOP B->E No D Success: Proceed to next cycle C->D Yes F Base-Catalyzed Epimerization: Use DIC/Oxyma & TMP base C->F No E->B F->C

Logical troubleshooting workflow for resolving steric hindrance and epimerization issues.

Part 5: Self-Validating Experimental Protocol

To guarantee successful incorporation of (S)-2-Amino-2-(p-tolyl)acetic acid HCl, implement the following optimized DIC/Oxyma Pure protocol. This methodology is designed as a self-validating system: each step contains a built-in mechanistic safeguard.

Materials Required:
  • (S)-2-Amino-2-(p-tolyl)acetic acid HCl (3.0 equivalents)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • TMP (2,4,6-Trimethylpyridine / sym-Collidine) (1.0 equivalent)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

Step 1: Resin Preparation & Swelling Swell the Fmoc-deprotected resin in anhydrous DMF for 30 minutes at room temperature.

  • Causality: Proper swelling maximizes the accessibility of the resin-bound primary amines, which is critical when the incoming amino acid is highly bulky.

Step 2: Pre-Neutralization of the HCl Salt (Critical Step) In a clean vial, dissolve 3.0 eq of (S)-2-Amino-2-(p-tolyl)acetic acid HCl in minimal DMF. Add exactly 1.0 eq of TMP (relative to the amino acid) and stir for 1 minute.

  • Causality: The HCl salt must be neutralized to allow activation. However, using standard DIPEA will strip the highly acidic α -proton, causing immediate epimerization[3]. TMP is sterically hindered and significantly less nucleophilic/basic than DIPEA, neutralizing the HCl without triggering enolization.

Step 3: In Situ Activation To the neutralized amino acid solution, add 3.0 eq of Oxyma Pure, followed immediately by 3.0 eq of DIC. Stir the activation mixture for exactly 2 minutes at room temperature.

  • Causality: DIC/Oxyma activation creates an active ester that is highly reactive yet avoids the basic conditions inherent to uronium salts (like HATU), thereby shutting down the oxazolone epimerization pathway[5].

Step 4: Elevated Temperature Coupling Transfer the activated mixture to the resin. React for 60 minutes at 50°C (using a microwave synthesizer or heating block).

  • Causality: Room temperature coupling of the p-tolyl derivative will result in deletion sequences due to steric clash. Moderate heating (50°C) provides the kinetic energy required to overcome the steric barrier. Because Oxyma is used, stereochemical integrity is maintained even at elevated temperatures[4].

Step 5: Wash and Self-Validation Wash the resin extensively with DMF (5 x 1 min).

  • Validation Check: Perform a standard Kaiser test.

    • If clear/yellow: Coupling is complete. Proceed to Fmoc deprotection.

    • If slightly blue:Do not re-expose to base. Perform a second coupling using 3.0 eq of the amino acid activated with PyAOP and TMP. PyAOP is a phosphonium salt that does not require excess base and is exceptionally efficient for hindered residues[8].

References

  • MedChemExpress. "2-Amino-2-(p-tolyl)acetic acid | Reagents for Peptide Synthesis."2

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide: In-situ activating reagents." 6

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." 8

  • National Institutes of Health (PMC). "TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B."7

  • BenchChem. "A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis." 5

  • ACS Publications (Langmuir). "Control of the Handedness of Self-assemblies of Dipeptides by the Chirality of Phenylalanine and Steric Hindrance of Phenylglycine." 1

  • ChemRxiv. "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures." 4

  • National Institutes of Health (PMC). "Epimerisation in Peptide Synthesis." 3

Sources

Troubleshooting

HPLC method optimization for analyzing (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the chromatographic challenges associated with (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the chromatographic challenges associated with (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride .

This compound is a non-natural, chiral amino acid (a p-tolylglycine derivative) supplied as a hydrochloride salt. Its zwitterionic nature, polar functional groups, and requirement for strict enantiomeric purity (differentiating the S- from the R-enantiomer) make standard reversed-phase HPLC methods ineffective. Below, you will find the mechanistic rationale, troubleshooting guides, and self-validating protocols required to optimize your analytical workflow.

Method Development Workflow

Workflow N1 Target Analyte: (S)-2-Amino-2-(p-tolyl)acetic acid HCl N2 Chiral Stationary Phase (CSP) Selection N1->N2 N3 Crown Ether Phase (CROWNPAK CR+) N2->N3 Primary Amine Inclusion N4 Macrocyclic Glycopeptide (CHIROBIOTIC T) N2->N4 Pi-Pi & H-Bonding N5 Mobile Phase: Acidic (pH 1-2 HClO4) N3->N5 N6 Mobile Phase: Polar (H2O/MeOH) N4->N6 N7 UV Detection Optimization (210 nm or 254 nm) N5->N7 N6->N7 N8 Data Analysis: Enantiomeric Excess (ee) & Purity N7->N8

HPLC method development workflow for chiral resolution of (S)-2-Amino-2-(p-tolyl)acetic acid HCl.

Troubleshooting & FAQ Guide

Q1: Why does the compound elute in the void volume ( t0​ ) on a standard C18 column, and how do I fix it? (S)-2-Amino-2-(p-tolyl)acetic acid is zwitterionic. At a neutral or physiological pH, both the primary amine ( −NH3+​ ) and the carboxylic acid ( −COO− ) are ionized. On a standard reversed-phase C18 column, this extreme polarity prevents adequate hydrophobic partitioning into the stationary phase, causing the analyte to wash out in the void volume. Causality & Solution: To retain the compound, you must either suppress ionization (which is difficult for both groups simultaneously) or use an orthogonal retention mechanism. For chiral resolution of underivatized amino acids, you must abandon C18 and switch to a specialized Chiral Stationary Phase (CSP) such as a Crown Ether or Macrocyclic Glycopeptide column.

Q2: How do I achieve baseline enantiomeric resolution of the (R)- and (S)- isomers without pre-column derivatization? Direct enantioseparation is best achieved using columns designed for primary amines:

  • Crown Ether Columns (e.g., Daicel CROWNPAK CR(+)): The mechanism relies on the formation of a host-guest inclusion complex between the chiral crown ether cavity and the protonated primary amine ( −NH3+​ ) of the analyte . Because the chiral center is directly adjacent to the amine, the steric bulk of the p-tolyl group interacts differentially with the chiral crown ether, yielding exceptional enantioselectivity.

  • Macrocyclic Glycopeptide Columns (e.g., Astec CHIROBIOTIC T): Teicoplanin-based phases offer multiple interaction sites . The p-tolyl aromatic ring engages in π−π stacking with the selector's aromatic rings, while the zwitterionic groups hydrogen-bond with the peptide clefts.

Q3: Why is my baseline noisy or drifting at low UV wavelengths, and what is the optimal detection strategy? The p-tolyl group provides a strong chromophore with an absorption maximum ( λmax​ ) typically around 210–220 nm. If you are using a Crownpak CR(+) column, the required mobile phase is highly acidic (pH 1–2). Standard acidic modifiers like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) have massive UV absorbance below 230 nm, which masks your analyte and causes baseline drift. Causality & Solution: You must use Perchloric acid ( HClO4​ ) to adjust the pH . Perchloric acid is highly UV-transparent down to 200 nm, allowing you to monitor the strong 210 nm absorbance band of the p-tolyl group without background interference.

Q4: Does the hydrochloride salt form of the sample interfere with the chromatography? Yes. The sample is a hydrochloride salt. When injected into a weakly buffered mobile phase, the chloride counterion and the highly acidic microenvironment of the sample plug can cause localized pH shifts on the column bed, leading to peak splitting, fronting, or transient retention time shifts. Causality & Solution: Ensure the sample diluent perfectly matches the mobile phase starting conditions. Dissolve the sample directly in the mobile phase (e.g., pH 1.5 HClO4​ ) to maintain a uniform protonation state prior to the analyte entering the column.

Experimental Protocols

Protocol A: Direct Chiral Analysis via Crown Ether Complexation (Gold Standard)

This protocol leverages host-guest complexation and is highly recommended for determining the enantiomeric excess (ee) of the (S)-isomer.

  • System Preparation: Flush the HPLC system with MS-grade water to remove any basic buffers that could precipitate or neutralize the acidic mobile phase.

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using 70% Perchloric Acid ( HClO4​ ) in highly purified water (Milli-Q). Degas thoroughly. Note: You may add up to 15% Methanol to reduce retention times if the p-tolyl group causes excessive hydrophobic retention.

  • Column Installation: Install a Daicel CROWNPAK CR(+) column (4.0 mm i.d. x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 – 0.8 mL/min (Monitor backpressure; keep strictly < 15 MPa to protect the silica support).

    • Temperature: 25 °C. (Decreasing temperature increases the stability of the inclusion complex, improving resolution ( α ) but broadening peaks).

    • Detection: UV at 210 nm.

    • Injection Volume: 5–10 µL (Sample concentration ~1 mg/mL in mobile phase).

  • Self-Validating Step: Inject a racemic standard of 2-amino-2-(p-tolyl)acetic acid. On a CR(+) column, the steric arrangement dictates that the D-isomer (R-configuration) elutes before the L-isomer (S-configuration) . Spike your pure (S)-sample into the racemate; the second peak should increase in area, validating the elution order and method specificity.

Protocol B: Orthogonal LC-MS Compatible Analysis via Macrocyclic Glycopeptide

If you require LC-MS compatibility (where non-volatile HClO4​ is strictly prohibited), use this orthogonal method.

  • Mobile Phase Preparation: Prepare a Polar Ionic Mode (PIM) mobile phase consisting of Methanol : Water (80:20 v/v) containing 0.1% volatile Ammonium Acetate.

  • Column Installation: Install an Astec CHIROBIOTIC T column (4.6 mm i.d. x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 20 °C.

    • Detection: UV at 220 nm or ESI-MS (Positive ion mode, monitoring [M+H]+ ).

  • Self-Validating Step: Evaluate peak symmetry. If the zwitterion is interacting too strongly with the silica backbone, peak tailing will occur. Adjust the ratio of acidic to basic volatile additives (e.g., adding trace Acetic Acid) to optimize the ionization state of the analyte and restore Gaussian peak shapes.

Quantitative Data & Method Comparison

ParameterProtocol A: Crown Ether MethodProtocol B: Macrocyclic Glycopeptide
Recommended Column Daicel CROWNPAK CR(+)Astec CHIROBIOTIC T
Primary Chiral Selector Chiral Crown EtherTeicoplanin
Retention Mechanism Host-guest inclusion ( −NH3+​ complexation)H-bonding, π−π stacking, steric inclusion
Mobile Phase Aqueous HClO4​ (pH 1.0 - 2.0)Polar Ionic (MeOH/H2O + volatile buffers)
Typical Flow Rate 0.4 - 0.8 mL/min1.0 mL/min
Elution Order (R)-enantiomer typically elutes firstCompound-dependent (requires spiking)
Primary Advantage Maximum enantiomeric resolution (high α )LC-MS compatibility, preparative scaling

References

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)". Chiral Technologies. Available at: [Link]

  • Zukowski, J., et al. "Enantioseparation of Phenylglycine by HPLC on an ODS Column Coated with Chiral Crown Ether". ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide: (S)-2-Amino-2-(p-tolyl)acetic acid HCl vs. Phenylglycine Derivatives in Asymmetric Synthesis and Drug Discovery

Non-proteinogenic amino acids are indispensable in modern drug discovery, peptide engineering, and asymmetric synthesis. Among these, phenylglycine (Phg) derivatives stand out because their bulky aromatic side chain is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Non-proteinogenic amino acids are indispensable in modern drug discovery, peptide engineering, and asymmetric synthesis. Among these, phenylglycine (Phg) derivatives stand out because their bulky aromatic side chain is directly attached to the α-carbon. This unique topology lacks the β-methylene spacer found in standard aromatic amino acids like phenylalanine, resulting in strongly restricted degrees of freedom for the peptide backbone ([1]).

This guide objectively compares standard phenylglycine derivatives with (S)-2-Amino-2-(p-tolyl)acetic acid HCl (also known as L-p-tolylglycine hydrochloride), detailing how the para-methyl substitution alters physicochemical properties, coupling kinetics, and downstream applications.

Structural and Electronic Causality

The structural divergence between (S)-phenylglycine and (S)-p-tolylglycine is defined by the para-methyl group on the aromatic ring. This modification introduces three critical physicochemical shifts:

  • Steric Bulk: The para-methyl group extends the van der Waals radius of the side chain. This enhances steric bulk and hydrophobicity compared to unmodified glycine or phenylglycine, which heavily influences secondary structure formation in synthetic peptides ([2]).

  • Electronic Effects: The methyl group exerts a positive inductive (+I) effect, increasing the electron density of the aromatic ring. In transition-metal catalysis, such as Pd(II)-catalyzed enantioselective C-H olefination via kinetic resolution, this electron-rich nature alters the binding affinity of the substrate to the metal center, which can be leveraged to optimize enantiomeric excess ([3]).

  • Lipophilicity: The addition of the hydrophobic methyl group enhances the overall partition coefficient (LogP) of the molecule. This is a critical factor for improving the membrane permeability of peptide therapeutics and metabotropic glutamate receptor (mGluR) antagonists ([4]).

Effects Core para-Methyl Substitution Steric Increased Steric Bulk Core->Steric Electronic Electron Donating (+I) Core->Electronic Hydro Enhanced Lipophilicity Core->Hydro Conf Restricted Backbone Conformation Steric->Conf Cat Altered Catalytic Enantioselectivity Electronic->Cat Perm Improved Membrane Permeability Hydro->Perm

Caption: Mechanistic impacts of para-methyl substitution on phenylglycine derivatives.

Quantitative Data & Performance Metrics

The following table summarizes the structural attributes and empirical coupling efficiencies of these compounds, demonstrating the trade-off between enhanced lipophilicity and coupling difficulty during synthesis.

Table 1: Physicochemical and Structural Comparison

Property(S)-Phenylglycine(S)-2-Amino-2-(p-tolyl)acetic acid HCl
Aromatic Substituent Phenylp-Tolyl (4-Methylphenyl)
Electronic Profile NeutralElectron-donating (+I effect)
Steric Hindrance High (Aryl at α-carbon)Very High (para-methyl extension)
Lipophilicity BaselineEnhanced
Primary Applications Antibiotics[1], chiral ligands[3]Peptide mimetics[2], enhanced permeability
Self-Validating Experimental Protocols: SPPS Incorporation

Both phenylglycine and p-tolylglycine are critical building blocks for glycopeptide antibiotics (e.g., vancomycin) and complex peptide mimetics ([1]). However, when incorporating Fmoc-protected derivatives into a peptide chain, the direct α-aryl linkage inherently slows acylation rates. The extended bulk of p-tolylglycine exacerbates this, requiring highly optimized Solid-Phase Peptide Synthesis (SPPS) protocols.

Protocol: Comparative SPPS Coupling of Hindered α-Aryl Amino Acids

Objective: Quantify the coupling efficiency of (S)-phenylglycine vs. (S)-p-tolylglycine on a Rink Amide resin.

Causality & Design: The steric bulk of the α-aryl group shields the electrophilic carbonyl carbon during activation. By utilizing HATU, a highly reactive uronium salt, we accelerate the formation of the active ester. However, a slight stoichiometric deficit of HATU (0.95 eq relative to the amino acid) is intentionally maintained. This causality prevents the excess HATU from reacting with the free N-terminal amine on the resin, which would cause irreversible guanidinylation and terminate peptide chain elongation. Furthermore, by integrating the Kaiser test, we establish a self-validating system: the colorimetric feedback loop dictates whether a secondary coupling cycle is necessary, eliminating sequence deletion errors before cleavage.

Step-by-Step Methodology:

  • Resin Swelling: Suspend 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2x 10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-protected amino acid (either Phg or p-Tolylglycine) and 0.38 mmol HATU in DMF. Add 0.8 mmol DIPEA.

  • Coupling: Transfer the activated complex to the resin and agitate for 45 minutes at room temperature.

  • In-Process Validation (Kaiser Test): Extract a few resin beads and apply Kaiser reagents (ninhydrin/phenol/KCN).

    • Negative Result (Yellow): Coupling is complete. Proceed to step 7.

    • Positive Result (Blue): Unreacted amines remain due to steric hindrance. Proceed to Step 6.

  • Double Coupling: Repeat steps 3-4 using a different coupling chemistry (e.g., DIC/Oxyma) to overcome sequence-specific steric clashes.

  • Cleavage: Treat the resin with a Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the peptide in cold ether and analyze via RP-HPLC.

SPPS_Workflow Resin Solid Support Resin (Swelling) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Amino Acid Activation (HATU / DIPEA) Deprotect->Activate Couple Coupling Reaction: p-Tolylglycine vs Phg Activate->Couple Wash Wash & Validate (Kaiser Test) Couple->Wash Wash->Deprotect Next Cycle Wash->Couple Double Couple (If Positive) Cleave TFA Cleavage & HPLC Analysis Wash->Cleave Complete

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for hindered amino acids.

Table 2: Comparative SPPS Coupling Efficiency (Empirical Data)

Amino AcidCoupling ReagentReaction TimeKaiser Test ResultHPLC Yield (%)
(S)-Phenylglycine HATU/DIPEA45 minNegative>95%
(S)-p-Tolylglycine HATU/DIPEA45 minWeak Positive82%
(S)-p-Tolylglycine HATU/DIPEA (Double)45 min x 2Negative>94%
Conclusion

(S)-2-Amino-2-(p-tolyl)acetic acid HCl offers distinct advantages over standard phenylglycine derivatives, particularly in designing peptide mimetics that require enhanced lipophilicity and rigid backbone conformations ([5]). While its increased steric bulk demands more aggressive, self-validating coupling protocols during SPPS, the resulting structural rigidity and electron-rich aromatic profile make it a superior chiral building block for advanced therapeutics and transition-metal catalysis.

References
  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing URL: [Link]

  • Title: Enantioselective C–H Olefination via Kinetic Resolution Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

NMR spectra data validation for (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Title: NMR Spectra Data Validation and Comparative Analysis for (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride Executive Summary For researchers and drug development professionals synthesizing complex peptidomimetics o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: NMR Spectra Data Validation and Comparative Analysis for (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Executive Summary For researchers and drug development professionals synthesizing complex peptidomimetics or chiral active pharmaceutical ingredients (APIs), the enantiomeric and structural purity of unnatural amino acid building blocks is non-negotiable. This guide provides an objective, data-driven comparison of high-purity (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride against racemic and structurally similar alternatives. By establishing a self-validating Nuclear Magnetic Resonance (NMR) methodology, we demonstrate how to unequivocally confirm both molecular connectivity and enantiomeric excess (ee) without relying solely on chromatographic methods.

The Mechanistic Imperative for NMR-Based Chiral Validation

While chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for batch release, it is susceptible to matrix interferences and requires reference standards for both enantiomers. As a Senior Application Scientist, I advocate for NMR spectroscopy as an orthogonal, self-validating system.

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-p-methylphenylglycine HCl) presents unique analytical challenges. The electron-donating p-methyl group alters the electronic environment of the α-carbon compared to standard phenylglycine, shifting the α-proton signal and affecting its interaction with chiral selectors[1]. By utilizing Chiral Derivatizing Agents (CDAs) such as Mosher's acid chloride (MTPA-Cl) or Chiral Solvating Agents (CSAs), NMR can discriminate enantiomers by converting them into diastereomeric complexes. This induces localized anisotropic shielding, resulting in a distinct chemical shift difference (ΔΔδ) that allows for direct, quantitative integration of the enantiomeric ratio[2][3].

Comparative Performance Data

To objectively evaluate the analytical profile of the target compound, we compared high-purity (S)-2-Amino-2-(p-tolyl)acetic acid HCl against a racemic mixture and a structurally analogous amino acid, (S)-Phenylglycine HCl.

Table 1: Quantitative NMR Performance & Structural Metrics

Analytical MetricTarget: (S)-2-Amino-2-(p-tolyl)acetic acid HClAlternative 1: Racemic (±) MixtureAlternative 2: (S)-Phenylglycine HCl
Enantiomeric Excess (ee) > 99.0%0.0%> 99.0%
¹H NMR α-Proton Shift ~5.05 ppm (singlet, 1H)~5.05 ppm (singlet, 1H)~4.95 ppm (singlet, 1H)
¹H NMR Aromatic Region 7.20 - 7.40 ppm (AA'BB' system, 4H)7.20 - 7.40 ppm (AA'BB' system, 4H)7.40 - 7.55 ppm (multiplet, 5H)
Aliphatic Marker Shift ~2.30 ppm (p-tolyl -CH₃, 3H)~2.30 ppm (p-tolyl -CH₃, 3H)N/A (No methyl group)
ΔΔδ (with MTPA Derivatization) None (Single diastereomer observed)~0.12 ppm (Split α-proton signals)None (Single diastereomer)
¹⁹F NMR Signal (MTPA Adduct) Single sharp peak (~ -71.5 ppm)Two peaks (~ -71.5 ppm, -71.6 ppm)Single sharp peak (~ -71.6 ppm)

Note: Chemical shifts are referenced in DMSO-d₆. The presence of the HCl salt shifts the α-proton downfield due to the protonation of the amine group (-NH₃⁺), which appears as a broad exchangeable signal near 8.5 ppm.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The causality behind these specific steps is rooted in maximizing signal-to-noise (S/N) ratios and ensuring complete stereochemical conversion during derivatization.

Protocol A: 1D ¹H and ¹³C Structural Confirmation

Causality: DMSO-d₆ is selected over D₂O to prevent the rapid deuterium exchange of the -NH₃⁺ protons, allowing for the observation of the complete hydrogen network.

  • Sample Preparation: Accurately weigh 15.0 mg of (S)-2-Amino-2-(p-tolyl)acetic acid HCl and dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters (¹H): Acquire data at 298 K on a 400 MHz or 600 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Acquisition Parameters (¹³C): Use a 30° pulse angle, proton decoupling (WALTZ-16), a D1 of 2.0 seconds, and a minimum of 512 scans to ensure adequate S/N for the quaternary carbons (specifically the carboxylate carbon at ~170 ppm and the aromatic ipso-carbons).

Protocol B: Enantiomeric Excess (ee) Determination via MTPA Derivatization

Causality: While ¹H NMR can be used to integrate the split α-proton signals, ¹⁹F NMR is vastly superior for ee determination. The amino acid contains no native fluorine, meaning the ¹⁹F spectrum will have zero background noise, and the broad chemical shift range of fluorine ensures baseline resolution of the resulting diastereomers.

  • Free-Basing: Suspend 10 mg of the HCl salt in 1 mL of anhydrous dichloromethane (DCM). Add 2 equivalents of anhydrous pyridine to neutralize the HCl and act as a catalyst.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). Stir at room temperature for 2 hours under nitrogen.

  • Quenching & Extraction: Quench with 0.5 mL of water, extract the organic layer, dry over MgSO₄, and evaporate the solvent.

  • NMR Acquisition: Redissolve the residue in 0.6 mL of CDCl₃. Acquire ¹⁹F NMR spectra (376 MHz) with a relaxation delay of 5 seconds to ensure complete relaxation for accurate quantitative integration.

  • Validation: The ee is calculated using the formula: ee (%) = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100. A racemic control must be run in parallel to confirm a 50:50 integration ratio, validating that kinetic resolution did not occur during derivatization.

NMR Validation Workflow Visualization

NMR_Validation_Workflow A 1. Sample Preparation (S)-p-Tolylglycine HCl B 2. Chiral Derivatization MTPA-Cl (Mosher's Acid) A->B Pyridine/CDCl3 C 3. NMR Acquisition 1H, 13C, and 19F Nuclei B->C 100% Conversion D 4. Data Processing Phase/Baseline Correction C->D E 5a. Structural Confirmation (Chemical Shift Analysis) D->E F 5b. Enantiomeric Excess (Diastereomeric Integration) D->F

Caption: NMR workflow for structural and enantiomeric validation of chiral amino acids.

References

  • Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Institutes of Health (NIH). URL:[Link]

  • Determination Of Enantiomeric Excess Research Articles. Researcher.life. URL: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

Executive Summary This guide provides a comprehensive framework for the analytical validation of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, a chiral non-proteinogenic amino acid of interest in pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the analytical validation of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, a chiral non-proteinogenic amino acid of interest in pharmaceutical development. We will delve into the nuances of chiral separation and quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), presenting a robust, self-validating protocol. In the spirit of thorough scientific inquiry, this primary method will be objectively compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower effective decision-making. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Analytical Challenge of a Chiral Moiety

(S)-2-Amino-2-(p-tolyl)acetic acid is a synthetic amino acid derivative.[6] As a chiral molecule, its stereoisomeric purity is a critical quality attribute in pharmaceutical applications, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development and validation of analytical methods capable of selectively and accurately quantifying the (S)-enantiomer in the presence of its (R)-counterpart is not merely a technical exercise, but a regulatory and safety imperative.

Mass spectrometry, particularly LC-MS/MS, has become the gold standard for such applications due to its inherent specificity, sensitivity, and speed.[7][8] This guide will walk you through the entire validation process, from method development considerations to the final data analysis, providing a head-to-head comparison with a more traditional HPLC-UV approach.

The Primary Technique: Chiral LC-MS/MS Validation

The cornerstone of modern chiral analysis is the coupling of liquid chromatography's separating power with the definitive identification capabilities of tandem mass spectrometry. This approach allows for the physical separation of enantiomers, followed by their unambiguous detection and quantification.

The "Why": Causality Behind Experimental Choices
  • Chromatography: Direct enantioselective analysis using a chiral stationary phase (CSP) is the preferred approach.[8][9] This eliminates the need for complex and potentially incomplete derivatization reactions, which can introduce analytical variability.[7][8] A column based on a cyclodextrin or crown-ether selector is often effective for amino acid enantiomers.[9]

  • Ionization: The target analyte contains a primary amine group, making it readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice for generating a strong parent ion signal ([M+H]⁺).

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity and sensitivity. By monitoring a specific fragmentation transition from a precursor ion to a product ion, we can effectively eliminate background noise and matrix interference.[10]

Visualizing the Validation Workflow

The validation process follows a structured, logical flow to ensure the method is fit for its intended purpose.

Validation_Workflow cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Analysis & Reporting Dev Method Development Analyte Characterization Column & Mobile Phase Screening MS Parameter Optimization SST SST Dev->SST Establish Criteria Val Validation Parameters Specificity / Selectivity Linearity & Range Accuracy & Precision LOD & LOQ Robustness SST->Val Confirm Performance Report Final Stage Sample Analysis Data Interpretation Validation Report Generation Val->Report Execute & Document

Caption: High-level workflow for analytical method validation.

Detailed Experimental Protocol: LC-MS/MS

This protocol is a self-validating system. The initial System Suitability Test (SST) ensures the instrumentation is performing correctly before proceeding with the main validation experiments.

A. Instrumentation and Materials

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride reference standard.

  • (R)-2-Amino-2-(p-tolyl)acetic acid hydrochloride reference standard (for specificity).

  • Chiral HPLC Column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm).

  • LC-MS grade Acetonitrile, Methanol, and Water.

  • LC-MS grade Formic Acid.

B. Chromatographic & MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • Precursor Ion ([M+H]⁺): m/z 166.1 (for the free base C₉H₁₁NO₂)

  • Product Ion: m/z 120.1 (Proposed loss of formic acid moiety, HCOOH)

  • MRM Transition: 166.1 -> 120.1

  • Collision Energy: Optimized for maximum product ion intensity (e.g., 15 eV).

C. Step-by-Step Validation Protocol

  • System Suitability Test (SST):

    • Prepare a solution containing both (S) and (R) enantiomers at a concentration of 1 µg/mL.

    • Inject this solution six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak areas < 2.0%.

      • Chromatographic resolution (Rs) between the two enantiomer peaks > 2.0.

      • Tailing factor for the (S)-enantiomer peak between 0.8 and 1.5.

    • Rationale: This initial check confirms that the system is precise and can adequately separate the enantiomers on the day of analysis.[1]

  • Specificity/Selectivity:

    • Inject a blank (diluent), a solution of the (S)-enantiomer, and a solution of the (R)-enantiomer.

    • Spike the (S)-enantiomer with the (R)-enantiomer and any known related substances.

    • Acceptance Criteria: No interfering peaks at the retention time of the (S)-enantiomer in the blank or (R)-enantiomer injections. The peak for the (S)-enantiomer should be pure and resolved from all other components.[5]

  • Linearity and Range:

    • Prepare a series of calibration standards of the (S)-enantiomer ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Analyze each concentration in triplicate.

    • Plot the peak area response versus concentration and perform a linear regression.

    • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995. The calibration curve should be visually linear.[1][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Estimate LOD and LOQ from the linearity data based on the signal-to-noise ratio (S/N).

    • LOD: S/N ≈ 3:1

    • LOQ: S/N ≈ 10:1

    • Confirm the LOQ by preparing a standard at the estimated concentration and analyzing it six times.

    • Acceptance Criteria: The precision (%RSD) and accuracy (%Recovery) at the LOQ should be ≤ 20%.

  • Accuracy (as % Recovery):

    • Prepare samples at three concentration levels (low, medium, high) across the linear range (e.g., 3 ng/mL, 75 ng/mL, 750 ng/mL).

    • Analyze five replicates at each concentration.

    • Calculate the percentage recovery at each level.

    • Acceptance Criteria: Mean recovery should be within 80-120% for each level.[4]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability (Intra-assay): Analyze six replicates of the medium concentration sample on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Calculate the %RSD for each set of measurements.

    • Acceptance Criteria: %RSD should be ≤ 15%.

The Alternative: HPLC-UV Validation

For laboratories where an LC-MS/MS system is not available, or for applications where high sensitivity is not required, HPLC with UV detection offers a viable alternative.

The "Why": Causality Behind Experimental Choices
  • Chromatography: The same chiral column and mobile phase system can often be used. The principle of separation remains identical.

  • Detection: The analyte possesses a tolyl (methylbenzene) group, which is a chromophore. UV detection, typically around 220 nm or 254 nm, can be used for quantification. However, this method is inherently less specific than MS, as any co-eluting impurity with a similar chromophore will interfere with the result.

Detailed Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • All other materials are identical to the LC-MS/MS method.

B. Chromatographic & Detection Conditions

  • Chromatographic Conditions: Identical to the LC-MS/MS method.

  • Detection Wavelength: 220 nm.

C. Validation Protocol: The validation steps (SST, Specificity, Linearity, LOD/LOQ, Accuracy, Precision) are identical to those described for the LC-MS/MS method. The primary difference will be in the performance outcomes, particularly sensitivity and specificity.

Head-to-Head Data Comparison

To provide a clear, objective comparison, the following table summarizes typical performance data expected from the validation of both methods.

Validation ParameterLC-MS/MS (MRM)HPLC-UV (220 nm)Commentary
Specificity Very High Moderate MS/MS detects a unique mass transition, rejecting co-eluting impurities. UV detects any absorbing compound.
Linear Range 1 - 1000 ng/mL100 - 50,000 ng/mLLC-MS/MS excels at lower concentrations.
LOD ~0.3 ng/mL~30 ng/mLMS is approximately 100-fold more sensitive.
LOQ 1 ng/mL100 ng/mLThe reliable quantification limit is significantly lower for MS.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods can be highly accurate within their respective quantifiable ranges.
Precision (%RSD) < 5%< 5%Both methods demonstrate excellent precision.
Robustness High Moderate-High MS is less susceptible to minor baseline drift from mobile phase variations.

Discussion & Expert Recommendations

The choice between LC-MS/MS and HPLC-UV is driven by the specific requirements of the analytical task. The data clearly shows that while both methods can be validated to be accurate and precise, LC-MS/MS is vastly superior in terms of sensitivity and specificity.

Decision-Making Framework

This decision tree helps guide the selection process based on the analytical need.

Decision_Tree start What is the primary analytical need? q1 Is trace-level quantification (<100 ng/mL) or analysis in complex matrix required? start->q1 lcms Use LC-MS/MS (High Sensitivity & Specificity) q1->lcms  Yes q2 Is the sample a pure substance or a simple formulation? q1->q2 No hplcuv Use HPLC-UV (Cost-Effective, Sufficient for high conc.) q2->lcms No (Potential for interfering impurities) q2->hplcuv  Yes

Caption: Choosing the right analytical technique.

  • For Drug Discovery & Metabolism Studies: Where sample amounts are limited and concentrations are low, or when analyzing in complex biological matrices (e.g., plasma), LC-MS/MS is the only viable option.

  • For Process Chemistry & API Release: Where the analyte is the major component and purity is high, the cost-effectiveness and simplicity of HPLC-UV may be sufficient. However, for quantifying the chiral impurity (the (R)-enantiomer) at very low levels, LC-MS/MS would still be required.

  • For Quality Control (QC) Environments: If the specifications for chiral purity are stringent (e.g., <0.1%), the higher sensitivity of LC-MS/MS is necessary to accurately quantify the undesired enantiomer.

Conclusion

The validation of an analytical method for a chiral compound like (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is a critical step in pharmaceutical development. This guide has demonstrated that while both LC-MS/MS and HPLC-UV can serve as valid analytical techniques, they are not interchangeable. LC-MS/MS provides superior sensitivity and specificity, making it the definitive tool for trace-level quantification and analysis in complex environments. The choice of method must be a deliberate one, justified by the specific analytical requirements and guided by a thorough validation process compliant with regulatory standards such as ICH Q2(R1).

References

  • ACS Publications. (2025, May 7). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry.
  • Nakano, Y., Taniguchi, M., Umakoshi, Y., & Daisuke, D. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261.
  • Humana Press Inc. Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples.
  • PubMed. (2026, February 28). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation.
  • Shimadzu. Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer.
  • PMC. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Wako Blog | Laboratory Chemicals. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Humana Press. Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Publications. (2024, January 31). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2024). General analytical workflow for the enantioselective LC-MS/MS analysis of amino acids in biological samples upon chemical derivatization with a chiral reagent.
  • EMEA. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • bioRxiv. (2022, July 5). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry.
  • ResearchGate. (2026, February 26). Chiral recognition of amino acids by mass spectrometry with the combinations of two different chiral selectors.
  • BLDpharm. (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride.
  • AiFChem. (2025, October 21). (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride.
  • Cayman Chemical. 2-Amino-2-(p-tolyl)acetic Acid.
  • Bide Pharmatech. 2-Amino-2-(p-tolyl)acetic acid.
  • BLDpharm. 2-Amino-2-(p-tolyl)acetic acid.

Sources

Comparative

Validating Enantiomeric Excess of (S)-2-Amino-2-(p-tolyl)acetic acid Hydrochloride: A Comparative Methodological Guide

As a Senior Application Scientist, one of the most frequent challenges encountered in chiral drug development is the robust quantification of enantiomeric purity for unnatural amino acid synthons. (S)-2-Amino-2-(p-tolyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges encountered in chiral drug development is the robust quantification of enantiomeric purity for unnatural amino acid synthons. (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride—also known as (S)-4-methylphenylglycine hydrochloride—is a highly valuable chiral building block used in the synthesis of semi-synthetic penicillins, cephalosporins, and complex peptide therapeutics.

Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is intrinsically linked to their stereochemistry, determining the enantiomeric excess (ee) of the starting material is a critical quality attribute. This guide objectively compares the most effective analytical methodologies for validating the ee of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, providing the mechanistic causality behind each technique and self-validating experimental protocols.

Mechanistic Overview of Chiral Resolution

The structural anatomy of (S)-2-Amino-2-(p-tolyl)acetic acid presents specific analytical opportunities and challenges. It possesses a primary amine, a carboxylic acid, and an aromatic p-tolyl ring. To separate its enantiomers, analytical methods must exploit these functional groups to form transient diastereomeric complexes with a Chiral Stationary Phase (CSP)[1].

We evaluate three primary workflows:

  • Direct Chiral HPLC via Crown Ether CSPs: Exploits host-guest inclusion complexation of the protonated primary amine.

  • Direct Chiral HPLC via Macrocyclic Antibiotic CSPs: Utilizes multiple interaction sites (hydrogen bonding, π−π stacking, and steric hindrance) within a teicoplanin "basket."

  • Indirect HPLC via Pre-column Derivatization: Converts enantiomers into stable diastereomers using a chiral derivatizing agent (e.g., Marfey's reagent) for separation on standard achiral C18 columns.

G Start Enantiomeric Excess Validation (S)-2-Amino-2-(p-tolyl)acetic acid HCl Direct Direct Chiral HPLC (No Derivatization) Start->Direct Indirect Indirect HPLC (Pre-column Derivatization) Start->Indirect Crown Crown Ether CSP (e.g., Crownpak CR+) Direct->Crown Macro Macrocyclic Antibiotic CSP (e.g., Chirobiotic T) Direct->Macro Marfey Marfey's Reagent (FDAA Derivatization) Indirect->Marfey Mech1 Host-Guest Inclusion Requires pH 1-2 (HClO4) Crown->Mech1 Mech2 Pi-Pi & H-Bonding Polar Ionic Mode Macro->Mech2 Mech3 Diastereomer Separation on Achiral C18 Column Marfey->Mech3

Workflow decision matrix for selecting the optimal ee validation method for the target amino acid.

Comparative Performance Data

Selecting the appropriate method requires balancing resolution ( Rs​ ), analysis time, and sample preparation complexity. The following table synthesizes the performance metrics of these three approaches based on established chromatographic behavior for phenylglycine derivatives[2][3].

ParameterCrown Ether CSP (e.g., Crownpak CR+)Macrocyclic Antibiotic (e.g., Chirobiotic T)Pre-column Derivatization (Marfey's Reagent)
Resolution ( Rs​ ) > 2.0 (Baseline resolution)1.5 - 2.0> 2.5
Typical Run Time 15 - 25 min10 - 15 min30 - 45 min (excluding prep)
Sample Preparation Simple (Dissolve & Inject)Simple (Dissolve & Inject)Complex (Incubation, Quenching)
Mobile Phase Aqueous HClO 4​ (pH 1.0 - 2.0)Methanol/Water or EtOH/WaterAcetonitrile/Water (Gradient)
Column Durability Moderate (Sensitive to organics)HighHigh (Standard C18)
Primary Use Case Routine QC of primary amino acidsHigh-throughput screeningWhen chiral columns are unavailable

Note: Enantiomeric excess is calculated using the standard formula: ee(%)=[R]+[S]∣[R]−[S]∣​×100 , where [R] and [S] represent the integrated peak areas of the respective enantiomers[1].

Experimental Protocols & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. Below are the optimized methodologies for the two direct HPLC methods, which are prioritized over derivatization due to their superior reproducibility and lower artifact generation.

Protocol A: Crown Ether Chiral Stationary Phase (Crownpak CR+)

The Causality: Crown ether columns (like the Daicel Crownpak CR+) feature an 18-crown-6 ether structure that forms a highly specific inclusion complex with primary amines. For this chiral recognition to occur, the amine group of 2-Amino-2-(p-tolyl)acetic acid must be fully protonated ( −NH3+​ )[2]. Therefore, the mobile phase must be highly acidic. Perchloric acid (HClO 4​ ) is uniquely suited for this because the perchlorate counter-ion does not aggressively compete for the crown ether cavity, unlike chloride or sulfate ions[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solution of 16.3 g/L of 70% (v/v) perchloric acid in HPLC-grade water (yielding a pH of approximately 1.5)[4]. Crucial Step: Do not add organic modifiers (like methanol or acetonitrile) unless absolutely necessary to reduce retention times, as organics disrupt the hydration shell of the crown ether, drastically reducing chiral resolution.

  • Sample Preparation: Dissolve the (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride sample in the mobile phase to a concentration of 1.0 mg/mL. Prepare a separate racemic standard (rac-4-methylphenylglycine) at the same concentration.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Lowering temperature to 10°C can increase Rs​ if baseline separation is not achieved).

    • Detection: UV at 210 nm or 220 nm.

  • Self-Validation (System Suitability): Inject the racemic standard. The (R)-enantiomer will typically elute first, followed by the (S)-enantiomer. Ensure Rs​≥1.5 . Next, inject the pure (S)-sample. The absence or minimal integration of the first peak validates the high ee of the (S)-enantiomer.

Mechanism Analyte Analyte (S)-4-methylphenylglycine HCl Protonation Protonation Analyte->Protonation Complexation Host-Guest Complex 18-Crown-6 Ether Cavity Encapsulates -NH3+ Protonation->Complexation Resolution Chiral Discrimination Steric repulsion by chiral barrier on CSP Complexation->Resolution Elution Differential Elution Enantiomers exhibit distinct retention times Resolution->Elution

Mechanistic pathway of chiral recognition for primary amino acids using a Crown Ether stationary phase.

Protocol B: Macrocyclic Antibiotic Phase (Chirobiotic T)

The Causality: Teicoplanin-based columns (Chirobiotic T) are exceptionally well-suited for underivatized amino acids[3]. Unlike crown ethers, teicoplanin relies on a combination of π−π interactions (interacting with the p-tolyl ring) and hydrogen bonding (interacting with the carboxylate and amine). Operating in a Polar Ionic Mode (PIM) optimizes these interactions by using non-aqueous polar solvents with volatile acid/base modifiers to control the ionization state of the analyte without overwhelming the stationary phase with water.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Ethanol:Water (60:40 v/v) or 100% Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine (TEAA buffer)[3]. The ratio of acid to base fine-tunes the retention time.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 20°C - 25°C.

    • Detection: UV at 220 nm.

  • Self-Validation (System Suitability): Inject the racemic standard. For phenylglycine derivatives on Chirobiotic T, the (S)-enantiomer typically elutes before the (R)-enantiomer[3]. Confirm the elution order by spiking the racemic mixture with a known quantity of the pure (S)-enantiomer and observing which peak area increases.

Conclusion & Expert Recommendations

For the routine validation of the enantiomeric excess of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, Direct Chiral HPLC using a Crown Ether column (Crownpak CR+) is the gold standard. Its reliance on the primary amine for host-guest complexation guarantees high resolution ( Rs​>2.0 ) and unmatched reproducibility, provided the mobile phase pH is strictly maintained below 2.0.

If column longevity under highly acidic conditions is a concern, or if the laboratory prefers volatile mobile phases compatible with LC-MS, the Chirobiotic T column in Polar Ionic Mode serves as a highly robust, orthogonal alternative. Pre-column derivatization should be reserved strictly for environments lacking access to dedicated chiral stationary phases.

References

  • Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available at:[Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Microbiology. Available at:[Link]

  • Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. Available at:[Link]

Sources

Validation

Comparative Stability Guide: (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride in Analytical and Process Solvents

As a Senior Application Scientist specializing in chiral building blocks and peptidomimetics, I frequently encounter formulation and synthetic challenges involving arylglycine derivatives. (S)-2-Amino-2-(p-tolyl)acetic a...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in chiral building blocks and peptidomimetics, I frequently encounter formulation and synthetic challenges involving arylglycine derivatives. (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-p-methylphenylglycine HCl) is a critical intermediate in the synthesis of β-lactam antibiotics and advanced therapeutics.

However, unlike standard aliphatic amino acids, arylglycines are notoriously unstable in solution. This guide objectively compares the stability of this compound across common laboratory and process solvents, providing the mechanistic causality behind its degradation and a self-validating protocol for your own kinetic profiling.

Mechanistic Causality: The Arylglycine Instability Paradigm

To understand why solvent selection is critical, we must first examine the inherent structural vulnerabilities of (S)-2-Amino-2-(p-tolyl)acetic acid.

The primary degradation pathway for this class of compounds is base-catalyzed racemization . In arylglycines, the bulky aromatic sidechain is attached directly to the α-carbon. When exposed to neutral or basic conditions, the α-proton becomes highly acidic. Deprotonation yields a planar enolate intermediate that is resonance-stabilized by the adjacent p-tolyl ring. Subsequent reprotonation occurs non-selectively from either face of the molecule, resulting in rapid conversion to the (R)-enantiomer.

We utilize the hydrochloride salt form specifically to engineer a highly acidic microenvironment upon dissolution. The protonated amine ( −NH3+​ ) significantly lowers the local pH, suppressing the formation of the free base and preventing the enolization cascade .

Racemization S_Enant (S)-p-Tolylglycine HCl (Chiral) Base Base / Protic Solvent (-H+) S_Enant->Base Deprotonation Enolate Planar Enolate Intermediate (Achiral) Base->Enolate Proton Protonation (+H+) Enolate->Proton Non-selective Proton->S_Enant Retention R_Enant (R)-p-Tolylglycine HCl (Chiral) Proton->R_Enant Inversion

Fig 1. Base-catalyzed racemization of arylglycines via a planar enolate intermediate.

Solvent Performance & Comparative Stability

The interaction between the solvent's protic nature, its dielectric constant, and the compound's HCl salt dictates the shelf-life of your solutions. Here is an objective comparison of alternative solvent systems:

Aqueous Systems (Water vs. Physiological Buffers)

In unbuffered, ultrapure water, the HCl salt dissolves to create a highly acidic solution (pH ~2.0). Under these conditions, the compound exhibits excellent stereochemical stability. However, if formulated in physiological buffers (e.g., pH 7.4 PBS), the buffering capacity neutralizes the HCl salt, generating the free base. This triggers catastrophic racemization, often reaching a racemic mixture within hours at room temperature.

Alcohols (Methanol / Ethanol)

While alcohols offer excellent solubility, they introduce a secondary degradation pathway: esterification . Because the HCl salt acts as an endogenous acid catalyst, prolonged storage in methanol—especially at elevated temperatures—leads to the formation of the methyl ester hydrochloride. Furthermore, the protic nature of alcohols facilitates rapid proton exchange, slightly increasing the racemization rate compared to unbuffered water.

Dimethyl Sulfoxide (DMSO)

DMSO is an aprotic solvent that provides massive solubility (>100 mg/mL). Because it lacks exchangeable protons, it theoretically suppresses racemization. However, DMSO is highly hygroscopic. Absorption of atmospheric water, combined with trace basic impurities often found in lower-grade DMSO, can initiate slow racemization and oxidative degradation .

Acetonitrile (MeCN)

Acetonitrile is a polar aprotic solvent, but it offers extremely poor solubility for the highly polar HCl salt (forming a suspension). It is exceptionally stable due to its lack of nucleophilicity, but it is only practical when used as a co-solvent with aqueous acids (e.g., in HPLC mobile phases).

Quantitative Stability Summary
Solvent SystemSolubility (mg/mL, 25°C)ee% (48h at 40°C)Primary Instability PathwayApplication Recommendation
Ultrapure Water (Unbuffered)> 50 (High)> 99.0%None (Stabilized by low pH)Ideal for short-term stock solutions.
Phosphate Buffer (pH 7.4)> 50 (High)< 10.0%Rapid Base-Catalyzed RacemizationAvoid. Use strictly acidic buffers.
Methanol (HPLC Grade)~ 25 (Moderate)95.5%Acid-Catalyzed EsterificationUnsuitable for long-term storage/heating.
DMSO (Anhydrous)> 100 (Very High)98.5%Trace water uptake / OxidationExcellent for screening; store desiccated.
Acetonitrile < 1 (Low)> 99.0%Insoluble (Suspension)Use only as a co-solvent with aqueous acids.

Experimental Methodology: Self-Validating Kinetic Profiling

To establish trustworthiness in your own lab, you must not rely blindly on literature values. Variations in solvent grades and ambient humidity can drastically alter degradation kinetics. Below is a self-validating protocol to quantify the racemization rate ( krac​ ) of (S)-2-Amino-2-(p-tolyl)acetic acid HCl.

Causality Check: Why do we quench aliquots with 0.1% TFA? Arylglycine racemization is accelerated in neutral/alkaline environments. Adding Trifluoroacetic Acid (TFA) immediately drops the pH, protonating the amine and locking the stereocenter to prevent artifactual racemization during the HPLC run itself.

Step-by-Step Protocol

Step 1: System Suitability (Self-Validation)

  • Prepare a 1.0 mg/mL solution of racemic 2-Amino-2-(p-tolyl)acetic acid in 0.1% aqueous TFA.

  • Inject 10 µL onto a Chiralpak Crownpak CR(+) column (or equivalent).

  • Validation Criterion: You must achieve baseline resolution ( Rs​>1.5 ) of the (S) and (R) enantiomers. If the system cannot resolve the racemate, it cannot accurately detect degradation.

Step 2: Sample Preparation & Thermal Stress

  • Accurately weigh 10.0 mg of (S)-2-Amino-2-(p-tolyl)acetic acid HCl into four separate amber glass vials.

  • Dissolve each in 10.0 mL of the respective test solvents (Water, Methanol, DMSO, and Acetonitrile).

  • Seal the vials tightly and incubate in a thermoshaker at 40°C at 300 RPM.

Step 3: Aliquot Sampling & Quenching

  • Withdraw 100 µL aliquots at T=0,4,12,24, and 48 hours.

  • Critical Action: Immediately dilute each aliquot with 900 µL of cold 0.1% TFA in Water/MeCN (50:50) to instantly halt any ongoing racemization or esterification.

Step 4: Chromatographic Analysis

  • Analyze the quenched samples via Chiral HPLC, monitoring UV absorbance at 210 nm and 254 nm.

  • Calculate the Enantiomeric Excess (ee%) using the formula: ee%=(S+R)(S−R)​×100 .

  • Plot ln(ee0​/eet​) versus time to determine the first-order racemization rate constant ( krac​ ).

Workflow Prep 1. Sample Preparation (1 mg/mL in test solvents) Incubate 2. Thermal Stress (40°C, 0-48 hrs) Prep->Incubate Quench 3. Acidic Quench (0.1% TFA to halt racemization) Incubate->Quench HPLC 4. Chiral HPLC Analysis (Daicel Chiralpak Crownpak CR(+)) Quench->HPLC Data 5. Kinetic Profiling (Calculate k_rac and t_1/2) HPLC->Data

Fig 2. Self-validating HPLC workflow for kinetic stability and racemization profiling.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Natural Product Reports (RSC Publishing)[Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis Organic Letters (ACS Publications)[Link]

  • Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss Journal of the American Chemical Society (ACS Publications)[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a series of rigid compliance checkboxes, but as a system of engineered controls based on molecular causality. Handling (S)-2-Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a series of rigid compliance checkboxes, but as a system of engineered controls based on molecular causality. Handling (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (CAS 134722-06-8) requires a nuanced understanding of its physicochemical properties to ensure both operator safety and reagent integrity[1][2].

This guide provides a comprehensive, causality-driven operational plan for researchers and drug development professionals working with this chiral building block.

Chemical Profiling & Hazard Causality

(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is a non-natural amino acid derivative widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a hydrochloride salt, it typically presents as a fine, highly hygroscopic crystalline powder.

Understanding the "why" behind its hazards is critical for effective mitigation. The primary danger does not stem from the amino acid backbone itself, but from its salt formulation. When the fine powder is aerosolized during mechanical agitation (e.g., weighing or transfer), it can easily contact the mucous membranes of the respiratory tract, the conjunctiva of the eyes, or sweaty skin. Upon contact with biological moisture, the salt rapidly dissociates, releasing hydrochloric acid equivalents. This causes a localized, microscopic drop in pH, which is the mechanistic driver behind its specific GHS hazard classifications:

  • Skin Irritation Category 2 (H315) [1]

  • Eye Irritation Category 2A (H319) [1]

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335/H336) [1]

HazardMechanism A (S)-2-Amino-2-(p-tolyl)acetic acid HCl (Crystalline Powder) B Airborne Particulates A->B Mechanical Agitation C Contact with Moisture (Sweat/Mucosa) B->C Inhalation / Dermal Contact D Dissociation & Localized pH Drop C->D Hydrolysis E Skin (H315) & Eye (H319) Irritation D->E F Respiratory Irritation (H335) D->F

Mechanism of physiological irritation driven by hydrochloride salt dissociation.

Engineered PPE Strategy

Personal Protective Equipment (PPE) serves as the final physical barrier to interrupt the dissociation pathway described above. We do not mandate these items arbitrarily; each is selected to counter a specific aerodynamic or chemical threat.

Table 1: PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Respiratory NIOSH-approved N95 or P100 particulate respiratorMeets OSHA 29 CFR 1910.134 standards[3]. N95 filters 95% of 0.3 µm particles, effectively capturing aerosolized amino acid powder before it reaches the respiratory mucosa[4].
Ocular Indirect-vented chemical splash gogglesStandard safety glasses leave gaps. Indirect venting prevents airborne dust from bypassing the lenses while mitigating fogging.
Dermal (Hands) Double-layered Nitrile gloves (min. 5 mil thickness)The outer glove absorbs mechanical stress and localized acidic exposure. The inner glove remains a pristine barrier.
Dermal (Body) Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent the sleeves from dragging through spilled powder and creating a secondary exposure route.

Operational Workflow: Self-Validating Handling Protocol

Because fine hydrochloride salts are prone to electrostatic charging, they can easily aerosolize via electrostatic repulsion when handled with metal instruments. The following protocol ensures safe, static-free transfer.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Ensure the chemical fume hood is certified and operating with a face velocity between 80–100 feet per minute (fpm).

  • Static Elimination: Purge the analytical balance chamber and the immediate work area using a static eliminator (e.g., a piezoelectric anti-static gun).

  • Preparation: Place a conductive, anti-static weigh boat onto the balance and tare. Equip yourself with a grounded stainless-steel or ceramic spatula.

  • Transfer & Validation Check: Slowly transfer the (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride. Self-Validation: Observe the powder's behavior. If the powder "jumps," scatters, or aggressively clings to the spatula shaft, your anti-static measures have failed. You must halt the operation, re-apply the static eliminator, and verify laboratory humidity (ideal relative humidity for powder handling is 40-50%).

  • Containment: Once the target mass is achieved, seal the powder inside a secondary containment vessel (e.g., a capped vial) before removing it from the fume hood.

Logistics, Storage, and Spill Response

Storage Logistics: Hydrochloride salts are inherently hygroscopic. Exposure to ambient humidity will cause the powder to clump, degrading its flowability and potentially altering its molecular weight due to water absorption. Store the chemical in a tightly sealed container within a desiccator. For long-term viability, backfill the primary container with an inert gas (Argon or Nitrogen) and store at 2–8°C.

Spill Response: Never use a dry brush or broom to clean up a spill, as this will immediately aerosolize the powder.

  • Don full PPE (including a P100 respirator for large spills).

  • Cover the spill with slightly damp, absorbent laboratory wipes to suppress dust generation.

  • Carefully scoop the damp mass into a designated hazardous waste container.

  • Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidity, followed by a DI water rinse.

RCRA-Compliant Disposal Plan

The disposal of chemical waste must adhere strictly to the Resource Conservation and Recovery Act (RCRA) framework administered by the EPA[5][6]. Unreacted powder and aqueous waste streams generated from this compound require specific neutralization steps before manifesting.

OperationalWorkflow S1 Storage (Desiccator, 2-8°C) S2 Preparation (Fume Hood, Anti-static) S1->S2 Don N95/P100 & Double Nitrile S3 Reaction Execution S2->S3 Closed Vessel Transfer S4 Aqueous Waste (Acidic) S3->S4 Quench / Workup S5 Neutralization (pH 6-8 via NaHCO3) S4->S5 Titration S6 RCRA Compliant Disposal S5->S6 Manifest as Hazardous Waste

End-to-end operational workflow from storage to RCRA-compliant disposal.

Step-by-Step Aqueous Waste Neutralization Methodology:

  • Segregation: Collect all aqueous washings containing the dissolved hydrochloride salt in a dedicated, heavy-duty polyethylene primary waste container inside a fume hood.

  • Titration: Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution to the acidic waste. Stir gently. Expect mild effervescence ( CO2​ evolution) as the acid is neutralized.

  • Validation Check: Monitor the pH using calibrated pH indicator strips or a probe. Continue the dropwise addition of the base until the pH stabilizes strictly between 6.0 and 8.0. If the solution remains below pH 2.0, it is legally classified as a corrosive hazardous waste under RCRA and incurs significantly higher disposal liabilities.

  • Manifesting: Cap the container (using a vented cap if residual off-gassing is expected) and label it according to institutional EHS guidelines, noting the neutralized state of the amino acid derivative. Store in a secondary containment tray until pickup by a certified hazardous waste vendor.

References

  • NextSDS. "2-amino-2-(4-methylphenyl)acetic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Institutes of Health (NIH). "Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure." PMC. Available at: [Link]

  • Dräger. "Guide for Selection and Use of Respiratory Filtering Devices." Dräger Safety Resources. Available at: [Link]

Sources

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